Thiamethoxam-d3
Description
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Properties
IUPAC Name |
(NE)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5O3S/c1-12-4-17-5-13(8(12)11-14(15)16)3-6-2-10-7(9)18-6/h2H,3-5H2,1H3/b11-8+/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWZPOKUUAIXIW-VZOBLPKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N\1COCN(/C1=N/[N+](=O)[O-])CC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Isotopic Anchor: A Technical Guide to Thiamethoxam-d3 in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise world of analytical chemistry, particularly in residue analysis and pharmacokinetic studies, accuracy is paramount. Thiamethoxam-d3 is a deuterated form of Thiamethoxam, a widely used second-generation neonicotinoid insecticide. This isotopic labeling, where three hydrogen atoms on the N-methyl group are replaced with deuterium, renders this compound an ideal internal standard for quantitative analysis. Its chemical behavior is nearly identical to its non-labeled counterpart, but its increased mass allows it to be distinguished by a mass spectrometer. This guide provides an in-depth overview of this compound, its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), detailed experimental protocols, and the foundational principles of its use.
Physicochemical Properties and Mass Spectrometric Data
The key to this compound's utility lies in its mass difference from the parent compound. This allows for co-elution during chromatography while enabling distinct detection by the mass spectrometer, correcting for variations in sample preparation and instrument response.
| Property | Thiamethoxam | This compound |
| Synonym | CGA 293343 | 3-(2-Chloro-5-thiazolylmethyl)tetrahydro-5-(methyl-d3)-N-nitro-4H-1,3,5-oxadiazin-4-imine |
| Molecular Formula | C₈H₁₀ClN₅O₃S | C₈H₇D₃ClN₅O₃S |
| Molecular Weight | 291.71 g/mol | 294.73 g/mol |
| CAS Number | 153719-23-4 | 1294048-82-0 |
| Mass Shift | N/A | M+3 |
Table 1: Physicochemical Properties of Thiamethoxam and this compound.
For quantitative analysis using tandem mass spectrometry, specific precursor-to-product ion transitions are monitored in a process called Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |
| Thiamethoxam | 292.0 | 211.0 | 181.0 |
| This compound | 295.0 | 214.0 | 184.0 |
Table 2: Typical MRM Transitions for Thiamethoxam and this compound in LC-MS/MS (Positive ESI).[1][2] Note: Optimal collision energies are instrument-dependent and require empirical determination. The product ions for this compound are inferred based on the fragmentation of the parent compound, reflecting the +3 Da shift.
The Role of an Internal Standard in Quantitative Analysis
This compound is indispensable for correcting analytical variability. Matrix effects, where components of a complex sample (like soil or honey) suppress or enhance the ionization of the target analyte, can lead to inaccurate quantification. As an internal standard, a known quantity of this compound is added to every sample and standard at the beginning of the workflow. Because it behaves identically to the native Thiamethoxam during extraction, cleanup, and chromatography, any loss or ionization change affects both compounds proportionally. Quantification is therefore based on the ratio of the analyte peak area to the internal standard peak area, which remains stable and provides a highly accurate measurement.
Caption: The principle of quantification using an internal standard (IS).
Experimental Protocols
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined sample preparation technique widely used for pesticide residue analysis in food and agricultural matrices.
Protocol 1: Analysis of Thiamethoxam in Soil and Wheat
This protocol is adapted from methods validated for the analysis of Thiamethoxam and its metabolites in wheat and soil matrices.[1]
1. Sample Extraction: a. Weigh 10 g of homogenized sample (soil or wheat straw/grain) into a 50 mL centrifuge tube. b. Add 10 mL of water (for soil) and 10 mL of acetonitrile. c. For fortification and quality control, add the appropriate volume of Thiamethoxam standard and 100 µL of a 1 µg/mL this compound internal standard solution. d. Add a QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate. e. Immediately cap and shake vigorously for 1 minute. f. Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube. b. For soil and wheat straw, use a d-SPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18. For wheat grain, use a tube with 900 mg MgSO₄ and 150 mg PSA. c. Vortex for 1 minute, then centrifuge at 4000 rpm for 5 minutes.
3. Final Sample Preparation and Analysis: a. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial. b. Analyze using an LC-MS/MS system equipped with a C18 column. c. Mobile Phase: A gradient of (A) 5 mM ammonium formate in water and (B) 5 mM ammonium formate in methanol is commonly used. d. MS Detection: Operate in positive electrospray ionization (ESI+) mode using the MRM transitions specified in Table 2.
References
Thiamethoxam-d3 chemical properties and structure
An In-depth Technical Guide to the Core Chemical Properties and Structure of Thiamethoxam-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the deuterium-labeled form of Thiamethoxam, a second-generation neonicotinoid insecticide.[1][2] As a broad-spectrum, systemic insecticide, Thiamethoxam is rapidly absorbed by plants and distributed throughout their tissues, acting as a deterrent to insect feeding through both contact and stomach action.[3][4][5] The deuterated analogue, this compound, serves as an essential internal standard for the accurate quantification of Thiamethoxam in various matrices, such as bee pollen, environmental samples, and agricultural products, using mass spectrometry-based methods. Its use is critical in residue analysis, environmental monitoring, and pharmacokinetic studies, where precise measurement is paramount. Deuterium labeling provides a distinct mass shift without significantly altering the chemical properties, making it an ideal tracer for analytical applications.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for developing analytical methods, understanding its environmental fate, and ensuring proper handling and storage.
| Property | Value | Reference(s) |
| CAS Number | 1294048-82-0 | |
| Molecular Formula | C₈H₇D₃ClN₅O₃S | |
| Molecular Weight | 294.73 g/mol | |
| Synonyms | 3-(2-Chloro-5-thiazolylmethyl)tetrahydro-5-methyl-d3-N-nitro-4H-1,3,5-oxadiazin-4-imine; (NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide | |
| Appearance | White to off-white powder; Solid | |
| Purity | ≥98% (HPLC); ≥99% deuterated forms (d₁-d₃) | |
| Solubility | DMSO, Chloroform (Slightly), Methanol (Slightly) | |
| Density | 1.7 ± 0.1 g/cm³ | |
| Boiling Point | 485.8 ± 55.0 °C at 760 mmHg | |
| Flash Point | 247.6 ± 31.5 °C | |
| LogP | -1.16 | |
| Storage Conditions | -20°C, protect from light and moisture | |
| Stability | Stable for at least 2 years when stored at -20°C |
Chemical Structure
This compound possesses a heterocyclic structure featuring a thiazole ring and an oxadiazinane ring. The deuterium labeling is specifically on the methyl group attached to the oxadiazinane ring.
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IUPAC Name : (NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide
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SMILES : [2H]C([2H])([2H])N\1COCN(/C1=N--INVALID-LINK--[O-])CC2=CN=C(S2)Cl
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InChI Key : NWWZPOKUUAIXIW-FVFGAQAMSA-N
References
An In-depth Technical Guide on the Synthesis and Isotopic Purity of Thiamethoxam-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Thiamethoxam-d3, a deuterated internal standard crucial for accurate quantification in metabolic and environmental studies. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of the synthesis and analytical workflows.
Introduction
Thiamethoxam is a second-generation neonicotinoid insecticide that functions as a systemic insecticide, targeting the nicotinic acetylcholine receptors in insects.[1] this compound, its deuterated analogue, is an essential tool in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods, where it serves as an internal standard for the precise quantification of Thiamethoxam in various matrices.[2] The high isotopic purity of this compound is paramount to ensure the accuracy and reliability of these analytical methods.[3]
Synthesis of this compound
The synthesis of this compound is analogous to the synthesis of unlabeled Thiamethoxam, which primarily involves the coupling of two key intermediates: 2-chloro-5-chloromethyl thiazole and 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine.[4][5] For the synthesis of the deuterated analogue, a deuterated version of the oxadiazine intermediate is utilized.
Synthesis of Precursors
2.1.1. 2-chloro-5-chloromethyl thiazole (Intermediate 1)
This intermediate can be synthesized via several routes, a common method involves the reaction of 2,3-dichloropropene with sodium thiocyanate followed by chlorination.
2.1.2. 3-(methyl-d3)-4-nitroimino-perhydro-1,3,5-oxadiazine (Deuterated Intermediate 2)
The synthesis of the deuterated oxadiazine ring system is the key step for introducing the deuterium labels. This can be achieved by using deuterated methylamine (CD₃NH₂) as a starting material.
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Step 1: Synthesis of N-(methyl-d3)-N'-nitroguanidine: This can be accomplished by reacting deuterated methylamine with a nitroguanidine precursor. Several methods exist for the synthesis of deuterated methylamine, including the reduction of deuterated nitromethane.
-
Step 2: Cyclization to form the oxadiazine ring: The resulting N-(methyl-d3)-N'-nitroguanidine is then cyclized with formaldehyde or paraformaldehyde in the presence of an acid catalyst to yield 3-(methyl-d3)-4-nitroimino-perhydro-1,3,5-oxadiazine.
Final Synthesis of this compound
The final step involves the coupling of Intermediate 1 and Deuterated Intermediate 2.
Figure 1: General synthesis workflow for this compound.
Experimental Protocol for this compound Synthesis
The following is a representative protocol based on methods for the synthesis of unlabeled Thiamethoxam and the availability of deuterated precursors.
Materials:
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2-chloro-5-chloromethyl thiazole
-
3-(methyl-d3)-4-nitroimino-perhydro-1,3,5-oxadiazine
-
Potassium carbonate (K₂CO₃)
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Dimethylformamide (DMF)
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Hydrochloric acid (HCl)
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Water
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Organic solvent for extraction (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
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In a round-bottom flask, dissolve 3-(methyl-d3)-4-nitroimino-perhydro-1,3,5-oxadiazine and 2-chloro-5-chloromethyl thiazole in dimethylformamide.
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture at a controlled temperature (e.g., 60-70°C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and add water.
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Adjust the pH of the solution to approximately 6.5 with hydrochloric acid.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to obtain this compound.
Isotopic Purity Analysis
The determination of isotopic purity is a critical quality control step to ensure the reliability of this compound as an internal standard. The goal is to confirm a high enrichment of the d3 isotopologue and minimal presence of d0, d1, and d2 species. A typical high-quality standard will have an isotopic purity of ≥99% for the desired deuterated forms (d1-d3).
Analytical Techniques
High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for determining isotopic purity.
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High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with liquid chromatography (LC-HRMS), can resolve the different isotopologues of this compound based on their precise mass-to-charge ratios. The relative abundance of each isotopologue is determined by integrating the corresponding peaks in the mass spectrum.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to assess the degree of deuteration at specific positions by observing the disappearance or reduction of proton signals. For this compound, the signal corresponding to the methyl group protons should be significantly diminished.
Experimental Protocol for Isotopic Purity Determination by LC-HRMS
Figure 2: Workflow for isotopic purity determination by LC-HRMS.
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
Procedure:
-
Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile/water).
-
Inject the sample into the LC-HRMS system.
-
Acquire full-scan mass spectra over the expected m/z range for Thiamethoxam and its isotopologues.
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Extract the ion chromatograms for the d0, d1, d2, and d3 isotopologues.
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total area of all isotopologues.
Data Presentation
The quantitative data for isotopic purity should be summarized in a clear and structured table.
| Isotopologue | Description | Theoretical m/z | Observed m/z | Relative Abundance (%) |
| d0 | Unlabeled Thiamethoxam | 292.0350 | Value | Value |
| d1 | Thiamethoxam with one deuterium | 293.0413 | Value | Value |
| d2 | Thiamethoxam with two deuteriums | 294.0475 | Value | Value |
| d3 | Thiamethoxam with three deuteriums | 295.0538 | Value | Value |
| Total | 100.0 |
Table 1: Representative Isotopic Purity Data for a Synthesized Batch of this compound.
Conclusion
The synthesis of high-purity this compound is a critical process for providing reliable internal standards for analytical applications. The synthetic route relies on the preparation of a deuterated precursor, which is then coupled with the thiazole moiety. Rigorous analysis of the final product by high-resolution mass spectrometry is essential to confirm the isotopic enrichment and ensure the accuracy of subsequent quantitative studies. The detailed protocols and workflows presented in this guide provide a framework for the successful synthesis and quality control of this compound.
References
- 1. Thiamethoxam | C8H10ClN5O3S | CID 5821911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. CN115385904A - Green synthesis method of thiamethoxam - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Guide: Physicochemical Properties of Thiamethoxam-d3
This technical guide provides essential physicochemical data for Thiamethoxam-d3, a deuterated isotopologue of the neonicotinoid insecticide Thiamethoxam. This information is critical for researchers and scientists in analytical chemistry, environmental science, and drug metabolism studies who require a stable, isotopically labeled internal standard for the quantification of Thiamethoxam.
Physicochemical Data
The key identifiers and properties of this compound are summarized in the table below for easy reference. This data is fundamental for accurate mass spectrometry-based analyses and for ensuring the correct compound is being used in experimental protocols.
| Property | Value | Citations |
| CAS Number | 1294048-82-0 | [1][2][3][4] |
| Molecular Formula | C₈H₇ClD₃N₅O₃S | |
| Molecular Weight | 294.73 g/mol | |
| Formal Name | 3-[(2-chloro-5-thiazolyl)methyl]tetrahydro-5-(methyl-d3)-N-nitro-4H-1,3,5-oxadiazin-4-imine | |
| Synonyms | 3-(2-Chloro-5-thiazolylmethyl)tetrahydro-5-methyl-d3-N-nitro-4H-1,3,5-oxadiazin-4-imine |
Experimental Context and Use
This compound serves as an internal standard for the quantification of Thiamethoxam in various matrices. Its utility is particularly pronounced in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. The workflow below illustrates the typical application of this compound in an analytical experiment.
Caption: Workflow for the quantification of Thiamethoxam using this compound as an internal standard.
Chemical Relationship
This compound is structurally identical to Thiamethoxam, with the exception of the three hydrogen atoms on the methyl group being replaced by deuterium atoms. This substitution results in a mass shift that allows for its differentiation from the parent compound in mass spectrometry, without significantly altering its chemical behavior during sample preparation and analysis.
Caption: Relationship between Thiamethoxam and its deuterated analog, this compound.
References
A Technical Guide to Thiamethoxam-d3 Analytical Standard for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides essential technical information on the commercial sourcing and application of Thiamethoxam-d3, a critical internal standard for the quantitative analysis of the neonicotinoid insecticide Thiamethoxam. This document outlines key suppliers, product specifications, and a detailed experimental protocol for its use in ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).
Commercial Suppliers of this compound Analytical Standard
For researchers requiring high-purity this compound for accurate and reproducible results, several reputable commercial suppliers are available. The following table summarizes the key specifications from prominent vendors.
| Supplier | Product Name | Catalog No. | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Sigma-Aldrich (Merck) | This compound PESTANAL®, analytical standard | 38176 | 1294048-82-0 | C₈D₃H₇ClN₅O₃S | 294.73 | ≥98.0% (HPLC) |
| Cayman Chemical | This compound | 35685 | 1294048-82-0 | C₈H₇ClD₃N₅O₃S | 294.7 | ≥99% deuterated forms (d₁-d₃)[1] |
| LGC Standards | Thiamethoxam D3 (methyl D3) | TRC-T315002-10MG | 1294048-82-0 | C₈H₇D₃ClN₅O₃S | 294.73 | Not specified |
| Simson Pharma | Thiamethoxam D3 | T3150002 | 1294048-82-0 | C₈H₇ClD₃N₅O₃S | 294.73 | Not specified |
| TargetMol | This compound | T81263 | 1294048-82-0 | Not specified | Not specified | Not specified |
| Chemodex | This compound | CDX-T0315000-010 | 1294048-82-0 | Not specified | Not specified | ≥98% (HPLC) |
Application of this compound in Analytical Methods
This compound is primarily utilized as an internal standard in chromatographic methods, particularly UHPLC-MS/MS, for the determination of Thiamethoxam in various complex matrices. Its deuterated nature ensures that it co-elutes with the non-labeled analyte and exhibits similar ionization efficiency, thereby correcting for matrix effects and variations in sample preparation and instrument response.
A widely adopted sample preparation technique for the analysis of neonicotinoids in food and environmental samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This approach involves a simple extraction and cleanup procedure to remove interfering matrix components prior to instrumental analysis.
Experimental Protocol: Quantification of Neonicotinoids in Honey using this compound Internal Standard and UHPLC-MS/MS
This protocol provides a detailed methodology for the analysis of neonicotinoid pesticides in honey, adapted from established methods.
1. Materials and Reagents:
-
This compound analytical standard
-
Reference standards of target neonicotinoid pesticides
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
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Magnesium sulfate (anhydrous)
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Sodium chloride
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Primary secondary amine (PSA) sorbent
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C18 sorbent
-
Syringe filters (0.22 µm)
2. Standard Solution Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the this compound and other neonicotinoid standards in acetonitrile to prepare individual stock solutions.
-
Working Standard Mixture (e.g., 1 µg/mL): Prepare a mixed working standard solution containing all target neonicotinoids and the this compound internal standard by diluting the stock solutions in acetonitrile.
3. Sample Preparation (QuEChERS):
-
Weigh 2 g of a homogenized honey sample into a 50 mL centrifuge tube.
-
Spike the sample with a known volume of the this compound internal standard working solution (e.g., 10 µL of a 1 µg/mL solution).[2]
-
Add 10 mL of water and vortex for 30 seconds to dissolve the honey.[2]
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge at ≥3000 rpm for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a clean centrifuge tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds and centrifuge at high speed for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.
4. UHPLC-MS/MS Analysis:
-
UHPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A suitable reversed-phase column (e.g., C18, 1.8 µm, 2.1 x 100 mm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient might start at 5% B, ramp up to 95% B, and then return to initial conditions for column re-equilibration.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Data Acquisition: Monitor the specific precursor-to-product ion transitions (MRM mode) for Thiamethoxam and this compound.
Workflow for Procurement and Use of this compound Analytical Standard
The following diagram illustrates the typical workflow for acquiring and utilizing a this compound analytical standard in a research setting.
Caption: Procurement and analytical workflow for this compound.
Signaling Pathway Considerations in Neonicotinoid Research
While this compound itself is an analytical tool, the compound it traces, Thiamethoxam, is a neonicotinoid insecticide that acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) in insects. This interaction leads to the overstimulation and subsequent blockage of these receptors, disrupting nerve impulses and ultimately causing paralysis and death of the insect. Research in drug development and toxicology often involves studying the effects of such compounds on nAChRs and downstream signaling pathways.
The following diagram illustrates a simplified representation of the neonicotinoid mode of action at the insect synapse.
Caption: Neonicotinoid action on insect nicotinic acetylcholine receptors.
References
Thiamethoxam-d3 safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of Thiamethoxam-d3
This guide provides comprehensive safety information and handling precautions for this compound, compiled for researchers, scientists, and professionals in drug development. This compound is the deuterated form of Thiamethoxam, a second-generation neonicotinoid insecticide.[1] It is often used as an internal standard for the quantification of Thiamethoxam in analytical testing, such as by gas or liquid chromatography-mass spectrometry (GC-MS or LC-MS).[1]
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and is suspected of damaging fertility or the unborn child.[2] The substance is also recognized as a flammable solid and is very toxic to aquatic life with long-lasting effects.[2][3]
Table 1: GHS Hazard Classification for this compound
| Classification | Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | GHS07 | Warning |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child | GHS08 | Warning |
| Flammable Solids | Category 1 | H228: Flammable solid | GHS02 | Danger |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life | GHS09 | Warning |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects | GHS09 | Warning |
Physical and Chemical Properties
This compound is a solid, crystalline powder. Its chemical formula is C₈H₇D₃ClN₅O₃S.
Table 2: Physicochemical Data for Thiamethoxam and its Isotopologue
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₈H₇D₃ClN₅O₃S | |
| Molecular Weight | 294.73 g/mol | |
| Physical State | Solid | |
| Solubility | Chloroform: Slightly soluble, Methanol: Slightly soluble | |
| CAS Number | 1294048-82-0 | |
| Thiamethoxam (Unlabeled) | ||
| Melting Point | 139.1 °C | |
| Water Solubility (at 25°C) | 4100 mg/L | |
| Vapor Pressure (at 25°C) | 6.6 x 10⁻⁹ Pa | |
| Log P (octanol/water) | -0.13 |
Toxicological Information
The acute toxicity of Thiamethoxam is considered low in mammals. High doses can lead to neurobehavioral effects such as convulsions and reduced locomotor activity. Thiamethoxam is not considered to be a human carcinogen.
Table 3: Acute Toxicity Data for Thiamethoxam (Unlabeled)
| Test | Species | Route | Value | Source |
| LD₅₀ | Rat | Oral | 1563 mg/kg | |
| LD₅₀ | Rat | Dermal | >2000 mg/kg | |
| LC₅₀ | Rat | Inhalation (4h) | >3.72 mg/L | |
| LD₅₀ | Mouse | Oral | 871 mg/kg | |
| LD₅₀ | Bobwhite Quail | Oral | 1552 mg/kg | |
| LD₅₀ | Mallard Duck | Oral | 576 mg/kg | |
| LC₅₀ (96h) | Rainbow Trout | Aquatic | >100 mg/L | |
| LC₅₀ (96h) | Bluegill Sunfish | Aquatic | >114 mg/L |
Handling and Storage Precautions
Safe handling and storage are critical to minimize exposure and risk.
Safe Handling:
-
Obtain and read all safety precautions before use.
-
Avoid all personal contact, including inhalation of dust.
-
Use only in well-ventilated areas or outdoors.
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands and any exposed skin thoroughly after handling.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Ground and bond container and receiving equipment to prevent static discharge.
Storage:
-
Store locked up in its original container.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Store away from children, pets, food, and feed.
-
Follow the manufacturer's certificate for specific storage temperature conditions.
Exposure Controls and Personal Protection
Engineering controls, such as process controls and exhaust ventilation, are the most effective means of minimizing worker exposure. When handling this compound, appropriate PPE must be used.
Table 4: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or face shield. | Prevents eye contact with dust or splashes. |
| Skin Protection | Impervious gloves (e.g., nitrile rubber), long-sleeved shirt, long pants, and chemical-resistant footwear. | Minimizes skin contact. |
| Respiratory Protection | Use a full-face particle respirator (e.g., N100 or P3) if engineering controls are insufficient or as the sole means of protection. | Prevents inhalation of harmful dust. |
First-Aid and Emergency Procedures
First-Aid Measures:
-
General Advice: Show the safety data sheet to the attending medical professional.
-
Inhalation: Move the person to fresh air. If breathing is irregular or has stopped, administer artificial respiration and seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and running water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Consult a doctor.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.
Spill Response:
-
Minor Spills: Remove all ignition sources. Clean up spills immediately, avoiding dust generation. Place material into a clean, dry, labeled container for disposal.
-
Major Spills: Evacuate personnel and move upwind. Alert emergency services. Wear appropriate PPE and prevent the spillage from entering drains or waterways. Contain the spill with sand, earth, or vermiculite.
Experimental Protocols and Methodologies
Detailed experimental protocols for toxicological studies are typically found in proprietary reports submitted to regulatory agencies. However, the types of studies conducted and the analytical methods used for detection are available.
Toxicology Study Methodologies:
-
Acute Toxicity Studies: Oral, dermal, and inhalation toxicity studies are conducted in rats to determine LD₅₀ and LC₅₀ values.
-
Neurotoxicity Studies: Acute, subchronic (13-week), and developmental neurotoxicity studies have been conducted in rats to evaluate potential effects on the nervous system through a comprehensive set of endpoints, including neurobehavioral and neuromorphological changes.
-
Carcinogenicity Studies: Long-term (78-week) dietary studies in mice have been performed to assess carcinogenic potential. Thiamethoxam is classified as "not likely to be carcinogenic to humans."
Analytical Methodologies:
-
Residue Analysis: this compound is used as an internal standard in methods to determine neonicotinoid residues in environmental and agricultural samples.
-
QuEChERS Method: A common sample preparation method, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), is suitable for extracting Thiamethoxam and its metabolites from complex matrices like bee pollen or food crops.
-
Instrumentation: Analysis is typically performed using Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS). The limit of quantification (LOQ) for both Thiamethoxam and its primary metabolite clothianidin is 0.01 ppm using validated methods like Method GRM.009.04A.
Diagrams and Workflows
Mechanism of Action
Thiamethoxam acts as a neurotoxin in insects. It is a prodrug that is metabolized in insects and plants into clothianidin, another potent neonicotinoid. Clothianidin binds irreversibly to nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system, leading to overstimulation, paralysis, and death. This binding is much stronger in insects than in mammals, accounting for its selective toxicity.
Caption: Metabolic activation and mechanism of action of Thiamethoxam in insects.
Safe Handling Workflow
A systematic approach to handling hazardous chemicals like this compound is essential for laboratory safety. The following workflow outlines the key steps from preparation to disposal.
Caption: A standard workflow for the safe handling of this compound in a lab.
Emergency Spill Response Procedure
In the event of a spill, a clear and logical procedure must be followed to ensure safety and proper containment.
Caption: Logical decision-making workflow for responding to a chemical spill.
References
The Principle of Isotopic Dilution Mass Spectrometry in the Quantitative Analysis of Thiamethoxam Using Thiamethoxam-d3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isotopic Dilution Mass Spectrometry (IDMS) stands as a definitive analytical technique for the precise quantification of chemical compounds. This technical guide provides a comprehensive overview of the fundamental principles of IDMS and its practical application in the quantitative analysis of the neonicotinoid insecticide, Thiamethoxam, utilizing its deuterated stable isotope, Thiamethoxam-d3, as an internal standard. This document furnishes detailed experimental protocols, from sample preparation using the QuEChERS methodology to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, it presents key quantitative data in structured tables and visualizes complex workflows and principles through detailed diagrams, offering a valuable resource for analytical scientists in the fields of environmental monitoring, food safety, and pharmaceutical development.
Introduction to Isotopic Dilution Mass Spectrometry (IDMS)
Isotopic Dilution Mass Spectrometry is a powerful quantitative analytical technique that relies on the addition of a known amount of an isotopically labeled form of the analyte to a sample.[1][2] This isotopically enriched standard, often referred to as an internal standard, is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1]
The core principle of IDMS lies in the measurement of the altered isotopic ratio of the analyte after the addition of the internal standard.[2] Because the labeled standard is added at the beginning of the sample preparation process, it experiences the same analytical variations, such as extraction inefficiencies, matrix effects, and instrument fluctuations, as the native analyte.[3] By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard using a mass spectrometer, these variations can be effectively compensated for, leading to highly accurate and precise quantification. This makes IDMS a primary ratio method of measurement, capable of producing results with high metrological standing.
The Role of this compound in Thiamethoxam Analysis
Thiamethoxam is a broad-spectrum systemic insecticide belonging to the neonicotinoid class. Due to its widespread use in agriculture, there is a significant need for accurate and reliable methods to quantify its residues in various matrices, including food products and environmental samples. This compound, a deuterated analog of Thiamethoxam, serves as an ideal internal standard for IDMS-based quantification.
The key advantages of using this compound include:
-
Chemical and Physical Similarity: this compound exhibits nearly identical chemical and physical properties to the native Thiamethoxam, ensuring they behave similarly during sample extraction, cleanup, and chromatographic separation.
-
Mass Differentiation: The mass difference of 3 Daltons between Thiamethoxam and this compound allows for their distinct detection and quantification by a mass spectrometer.
-
Minimization of Matrix Effects: Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, affect both the analyte and the internal standard to a similar extent. The use of an isotopic internal standard effectively mitigates these effects.
Experimental Protocol: Quantification of Thiamethoxam using IDMS
This section outlines a detailed experimental protocol for the quantification of Thiamethoxam in a food matrix using this compound as an internal standard, employing the QuEChERS sample preparation method followed by LC-MS/MS analysis.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices. It involves a two-step process: extraction and dispersive solid-phase extraction (d-SPE) cleanup.
Step 1: Sample Homogenization and Extraction
-
Weigh 10-15 g of a homogenized food sample into a 50 mL centrifuge tube. For dry samples, rehydration may be necessary.
-
Add a known amount of this compound internal standard solution to the sample.
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake the tube vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile layer.
-
Centrifuge the tube at a specified speed (e.g., 4000 rpm) for 5 minutes to separate the organic and aqueous layers.
Step 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer an aliquot of the upper acetonitrile layer into a 15 mL centrifuge tube containing d-SPE cleanup sorbents. The choice of sorbents depends on the matrix; for pigmented samples, a combination of primary secondary amine (PSA) and graphitized carbon black (GCB) is often used to remove organic acids, sugars, and pigments.
-
Vortex the tube for 30 seconds to facilitate the interaction between the matrix components and the sorbents.
-
Centrifuge the tube to pellet the d-SPE sorbents.
-
The resulting supernatant is the cleaned extract ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The cleaned extract is analyzed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The chromatographic separation is typically achieved on a C18 reversed-phase column. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.
Table 1: LC-MS/MS Parameters for Thiamethoxam and this compound Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 4500 V |
| Temperature | 450 °C |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for Thiamethoxam and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Thiamethoxam | 292.0 | 211.2 | 181.0 | 12 |
| This compound | 295.0 | 214.0 | - | - |
Note: The specific collision energies should be optimized for the instrument being used. The precursor ion for Thiamethoxam is [M+H]+ with an m/z of 291.9. Common product ions for quantification and confirmation are m/z 211.0 and 181.0, respectively.
Data Presentation and Quantification
The concentration of Thiamethoxam in the sample is determined by calculating the ratio of the peak area of the native Thiamethoxam to the peak area of the this compound internal standard and comparing this ratio to a calibration curve. The calibration curve is constructed by analyzing a series of standards containing known concentrations of Thiamethoxam and a constant concentration of this compound.
The fundamental equation for quantification in isotope dilution analysis is:
Csample = (Asample / AIS) * (CIS / RRF)
Where:
-
Csample is the concentration of the analyte in the sample.
-
Asample is the peak area of the analyte in the sample.
-
AIS is the peak area of the internal standard in the sample.
-
CIS is the concentration of the internal standard added to the sample.
-
RRF is the Relative Response Factor, which is determined from the calibration curve.
Visualizations
Diagram 1: The Core Principle of Isotopic Dilution Mass Spectrometry
References
Understanding Mass Shift in Thiamethoxam-d3 Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and practical applications of mass spectrometry in the analysis of the neonicotinoid insecticide Thiamethoxam and its deuterated internal standard, Thiamethoxam-d3. The focus of this document is to elucidate the concept of mass shift as observed in the mass spectra of these compounds, a critical aspect for accurate quantification in various matrices. This guide will detail the underlying fragmentation pathways, provide established experimental protocols, and present quantitative data in a clear, comparative format.
Introduction to Thiamethoxam and Isotopic Labeling
Thiamethoxam is a second-generation neonicotinoid insecticide widely used in agriculture for the control of a broad spectrum of sucking and chewing insects.[1] Its mode of action involves the disruption of the insect's central nervous system by acting as an agonist on the nicotinic acetylcholine receptors (nAChRs).[1] For accurate quantification of Thiamethoxam residues in environmental and biological samples, stable isotope-labeled internal standards are indispensable. This compound, where three hydrogen atoms on the N-methyl group of the oxadiazine ring are replaced by deuterium atoms, is a commonly used internal standard for such analyses.[2]
The use of a deuterated internal standard in conjunction with mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers high selectivity and sensitivity. The key principle lies in the identical chemical behavior of the analyte and the internal standard during sample preparation and chromatographic separation, while being distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. The intentional mass difference, or "mass shift," allows for precise and accurate quantification by correcting for matrix effects and variations in instrument response.
The Principle of Mass Shift in Mass Spectrometry
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[3] In a typical LC-MS/MS experiment for Thiamethoxam analysis, the molecule is first ionized, most commonly via electrospray ionization (ESI), to form a protonated molecule, [M+H]+. This parent ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The specific pattern of fragment ions serves as a molecular fingerprint for identification and quantification.
The mass shift between Thiamethoxam and this compound is a direct consequence of the three deuterium atoms replacing three hydrogen atoms. Each deuterium atom has a mass of approximately 2.014 atomic mass units (amu), while each hydrogen atom has a mass of approximately 1.008 amu. This results in a mass increase of approximately 3 amu for the deuterated molecule. This mass difference is readily detected by the mass spectrometer for the parent ions and for any fragment ions that retain the deuterated methyl group.
Fragmentation Pathways and the Resulting Mass Shift
The fragmentation of Thiamethoxam in the mass spectrometer follows specific pathways, leading to the formation of key product ions. Understanding these pathways is crucial to interpreting the mass spectra and the observed mass shifts for this compound.
Fragmentation of Thiamethoxam
Upon collision-induced dissociation, the protonated Thiamethoxam molecule ([M+H]+ at approximately m/z 292.0) primarily undergoes cleavage at two main sites. The most abundant fragment ion is typically observed at m/z 211.0, which corresponds to the loss of the N-methyl-N-nitro-amino-methylene group. Another significant fragment is found at m/z 181.0.[4]
Fragmentation of this compound and the Mass Shift
In this compound, the deuterium atoms are located on the N-methyl group. Therefore, any fragmentation that retains this group will exhibit a mass shift of +3 amu compared to the corresponding fragment of unlabeled Thiamethoxam. Conversely, fragments that are formed by the loss of this deuterated methyl group will not show a mass shift.
The parent ion of this compound ([M+H]+) is observed at approximately m/z 295.0. The fragment corresponding to the loss of the N-methyl-N-nitro-amino-methylene group in the deuterated analogue now appears at m/z 211.0, as the deuterated methyl group is part of the neutral loss. However, other fragmentation pathways that retain the deuterated methyl group will result in fragments with a +3 mass shift. For instance, a fragment that might be less abundant but retains the core structure with the deuterated methyl group would be observed at a higher m/z. A study investigating the fragmentation of various deuterated Thiamethoxam analogues confirmed that the position of the deuterium label dictates which fragment ions exhibit a mass shift.
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios for Thiamethoxam and this compound, providing a clear comparison of the expected and observed mass shifts.
| Compound | Ion Type | Theoretical m/z | Observed m/z | Mass Shift (amu) | Reference |
| Thiamethoxam | [M+H]+ | 292.0266 | ~292.0 | - | |
| Fragment 1 | 211.0640 | ~211.0 | - | ||
| Fragment 2 | 181.0531 | ~181.0 | - | ||
| This compound | [M+H]+ | 295.0454 | ~295.0 | +3 | |
| Fragment 1 | 211.0640 | ~211.0 | 0 |
Experimental Protocol for LC-MS/MS Analysis
This section provides a representative experimental protocol for the quantitative analysis of Thiamethoxam using this compound as an internal standard. This protocol is a composite of methodologies reported in various validated methods.
Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.
-
Extraction: Homogenize 10-15 g of the sample with 10-15 mL of acetonitrile. For acidic matrices, add 1% acetic acid to the acetonitrile.
-
Salting Out: Add anhydrous magnesium sulfate and sodium chloride to the mixture, shake vigorously, and centrifuge.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. Vortex and centrifuge.
-
Final Extract: The resulting supernatant is the final extract, which can be diluted with a suitable solvent before injection into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased over time to elute the analytes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both Thiamethoxam and this compound.
-
Thiamethoxam:
-
Quantifier transition: 292.0 → 211.0
-
Qualifier transition: 292.0 → 181.0
-
-
This compound:
-
Quantifier transition: 295.0 → 211.0
-
-
-
Collision Energy: Optimized for each transition to achieve maximum sensitivity.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Thiamethoxam in complex matrices. The deliberate mass shift of +3 amu, resulting from the deuterium labeling on the N-methyl group, allows for clear differentiation between the analyte and the internal standard in the mass spectrometer. A thorough understanding of the fragmentation pathways of both molecules is essential for correct interpretation of the mass spectra and for setting up appropriate MRM transitions in an LC-MS/MS method. The experimental protocol outlined in this guide, based on the widely accepted QuEChERS sample preparation and LC-MS/MS analysis, offers a solid foundation for researchers and scientists in the field of pesticide residue analysis and drug development.
References
Thiamethoxam-d3: A Technical Guide to Solubility and Stability in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of Thiamethoxam-d3 in common organic solvents. Understanding these properties is critical for the accurate preparation of stock solutions, experimental design, and the integrity of research and development activities.
Solubility Data
The solubility of a compound is a fundamental property that dictates its handling and use in solution-based assays. The following table summarizes the known solubility of Thiamethoxam in a range of organic solvents. This data is crucial for the preparation of stock solutions and for ensuring the compound remains in solution throughout an experiment.
| Organic Solvent | Solubility (g/L) at 20°C | Reference |
| Acetone | 48 | [1][2] |
| Dichloromethane | 110 | [2] |
| Methanol | 13 | [2] |
| Ethyl Acetate | 7.0 | [2] |
| n-Octanol | 0.620 | |
| Toluene | 0.680 | |
| Hexane | <0.001 | |
| Dimethyl Sulfoxide (DMSO) | ≥ 100,000 mg/L (≥ 100 g/L) |
Stability Profile
The stability of this compound in solution is paramount for the reliability and reproducibility of experimental results. Degradation of the compound can lead to inaccurate quantification and misleading biological data.
While specific stability studies of this compound in various organic solvents are not extensively published, general stability information for Thiamethoxam provides valuable guidance. Thiamethoxam is known to be stable under acidic conditions but can hydrolyze in alkaline environments.
For laboratory stock solutions, the following storage conditions are recommended based on available data for Thiamethoxam:
-
DMSO Stock Solutions:
-
Store at -80°C for up to 6 months.
-
Store at -20°C for up to 1 month, protected from light.
-
-
Crystalline Solid:
-
The active metabolite of Thiamethoxam, Clothianidin, is stable for at least 4 years at -20°C as a crystalline solid. It is advisable to store solid this compound under similar conditions.
-
It is crucial to minimize freeze-thaw cycles to prevent degradation. Aliquoting stock solutions into single-use vials is highly recommended.
Experimental Protocols
The following sections detail generalized experimental protocols for determining the solubility and stability of this compound in organic solvents.
Protocol for Determining Solubility
This protocol outlines a common method for determining the solubility of a compound in an organic solvent.
Caption: Workflow for determining the solubility of this compound.
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 20°C or 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid. Carefully collect the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter.
-
Analysis: Take a precise aliquot of the clear supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the original concentration in the saturated solution to determine the solubility.
Protocol for Assessing Stability
This protocol provides a framework for evaluating the stability of this compound in an organic solvent over time.
Caption: Workflow for assessing the stability of this compound in solution.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in the organic solvent of interest at a known concentration.
-
Aliquoting: Distribute the stock solution into multiple small, sealed vials to avoid repeated freeze-thaw cycles of the bulk solution.
-
Storage: Store the aliquots under various conditions, such as different temperatures (e.g., room temperature, 4°C, -20°C, and -80°C) and light exposures (e.g., protected from light vs. ambient light).
-
Initial Analysis (T=0): Immediately after preparation, analyze one of the aliquots to determine the initial concentration. This will serve as the baseline.
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 12 weeks), retrieve an aliquot from each storage condition and analyze its concentration using a validated analytical method.
-
Data Evaluation: Compare the concentration at each time point to the initial (T=0) concentration to determine the percentage of degradation. The formation of any degradation products can also be monitored if using a mass spectrometry-based method.
Logical Relationships
The solubility of Thiamethoxam is influenced by the polarity of the organic solvent. It exhibits higher solubility in more polar aprotic solvents like dichloromethane and acetone, and lower solubility in non-polar solvents such as toluene and hexane. This is consistent with the presence of polar functional groups in the Thiamethoxam molecule.
Caption: Relationship between solvent polarity and this compound solubility.
This guide provides a foundational understanding of the solubility and stability of this compound in organic solvents, empowering researchers to conduct more accurate and reliable experiments. It is always recommended to perform in-house verification of these properties for critical applications.
References
Methodological & Application
Application Note: Quantification of Thiamethoxam in Water Samples Using Isotope Dilution LC-MS/MS with Thiamethoxam-d3
Abstract
This application note details a robust and sensitive method for the quantification of the neonicotinoid insecticide Thiamethoxam in various water samples. The protocol employs an isotope dilution technique using Thiamethoxam-d3 as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The described solid-phase extraction (SPE) procedure allows for the concentration of the analyte from water matrices, achieving low limits of detection and quantification suitable for environmental monitoring.
Introduction
Thiamethoxam is a broad-spectrum, systemic insecticide widely used in agriculture. Its high water solubility and persistence can lead to the contamination of surface and groundwater, posing potential risks to non-target organisms and ecosystems.[1] Consequently, sensitive and reliable analytical methods are required for monitoring Thiamethoxam residues in aqueous environments.
Isotope dilution analysis, utilizing a stable isotope-labeled internal standard, is a premier analytical technique for accurate quantification in complex matrices. This compound, a deuterated analog of Thiamethoxam, serves as an ideal internal standard as it shares identical chemical and physical properties with the analyte, ensuring that it behaves similarly during sample extraction, cleanup, and ionization.[2] This application note provides a comprehensive protocol for the extraction, separation, and quantification of Thiamethoxam in water samples using LC-MS/MS with this compound.
Principle of the Method
A known amount of the internal standard, this compound, is added to the water sample. The sample is then subjected to solid-phase extraction (SPE) to isolate and concentrate Thiamethoxam and this compound.[3][4] Following elution and solvent exchange, the extract is analyzed by LC-MS/MS. The analytes are separated chromatographically and detected using tandem mass spectrometry in the multiple reaction monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Thiamethoxam and a constant concentration of this compound.
Materials and Reagents
-
Standards: Thiamethoxam (PESTANAL®, analytical standard), this compound (PESTANAL®, analytical standard)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water
-
SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) SPE cartridges
-
Reagents: Ammonium acetate
-
Equipment: Analytical balance, vortex mixer, centrifuge, SPE vacuum manifold, nitrogen evaporator, LC-MS/MS system with an electrospray ionization (ESI) source.
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (100 µg/mL): Accurately weigh 10 mg of Thiamethoxam and this compound standards and dissolve each in 100 mL of methanol to prepare individual primary stock solutions.
-
Intermediate Standard Solution (1 µg/mL): Prepare an intermediate solution of Thiamethoxam by diluting the primary stock solution with methanol.
-
Internal Standard Spiking Solution (0.1 µg/mL): Prepare an internal standard spiking solution of this compound by diluting the primary stock solution with methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Thiamethoxam intermediate standard solution and a constant volume of the internal standard spiking solution into a known volume of blank water matrix extract. A typical calibration range is 0.1 to 100 ng/mL.
Sample Preparation (Solid-Phase Extraction)
-
Sample Collection and Fortification: Collect 100 mL of the water sample in a clean glass container. Add a known amount (e.g., 100 µL) of the 0.1 µg/mL this compound internal standard spiking solution to the sample and vortex to mix.
-
SPE Cartridge Conditioning: Condition an HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Elution: Elute the retained analytes with 10 mL of acetonitrile.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Thiamethoxam from matrix interferences.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Thiamethoxam: Precursor ion m/z 292.0 → Product ions (quantifier and qualifier)
-
This compound: Precursor ion m/z 295.0 → Product ions (corresponding to the transitions of the unlabeled compound)
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters for maximum signal intensity.
-
Data Presentation
The following table summarizes the quantitative performance data for the analysis of Thiamethoxam in water and other matrices, as derived from various validated methods.
| Parameter | Matrix | Method | Value | Reference |
| Limit of Detection (LOD) | Water | LC-MS/MS | 0.003 µg/L | |
| Water | ELISA | 1 µg/L | ||
| Soil | LC/MS | 0.063 ng (injected) | ||
| Limit of Quantification (LOQ) | Water | LC-MS/MS | 0.01 µg/L | |
| Soil | LC/MS | 1 µg/kg (ppb) | ||
| Cotton Leaves & Soil | HPLC | 0.05 mg/kg | ||
| Linearity Range | Standard Solution | LC-MS/MS | 0.001 - 0.1 µg/mL | |
| Standard Solution | RP-HPLC | 4 - 64 µg/mL | ||
| Recovery | Water | SPE-LC-MS/MS | 87 ± 3.4% | |
| Environmental Water | ELISA | > 75% | ||
| Banana Fruit | LC-MS/MS | 90.94 - 109.22% |
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for Thiamethoxam quantification.
Conclusion
The described isotope dilution LC-MS/MS method using this compound as an internal standard provides a highly selective, sensitive, and accurate means for the quantification of Thiamethoxam in water samples. The detailed protocol for sample preparation and instrumental analysis can be readily implemented in environmental monitoring laboratories. The use of an isotopically labeled internal standard is crucial for mitigating matrix effects and ensuring data reliability, which is essential for regulatory compliance and environmental risk assessment.
References
Application Note: High-Throughput Analysis of Thiamethoxam in Soil using a Modified QuEChERS Method with LC-MS/MS and a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive analytical method for the quantitative determination of the neonicotinoid insecticide Thiamethoxam in soil matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, Thiamethoxam-d3 is utilized as an internal standard. This method is suitable for researchers, scientists, and professionals in environmental monitoring and agricultural science.
Introduction
Thiamethoxam is a broad-spectrum systemic insecticide widely used in agriculture to control a variety of pests.[1][2] Its persistence and potential for leaching into the soil and water systems necessitate reliable and sensitive monitoring methods.[1][2] The QuEChERS method offers a streamlined sample preparation approach, significantly reducing solvent consumption and analysis time compared to traditional extraction techniques.[1] Coupling this with the high selectivity and sensitivity of LC-MS/MS allows for the accurate quantification of Thiamethoxam at low residue levels. The inclusion of a deuterated internal standard, this compound, compensates for matrix effects and variations in extraction efficiency and instrument response, leading to improved data quality.
Experimental Protocol
Materials and Reagents
-
Thiamethoxam (purity ≥98%)
-
This compound (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) (optional, for highly pigmented soils)
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes for d-SPE
-
Syringe filters (0.22 µm)
Equipment
-
High-speed centrifuge
-
Sample homogenizer or shaker
-
Vortex mixer
-
Analytical balance
-
LC-MS/MS system (e.g., Agilent 1290 Infinity II LC with 6470 Triple Quadrupole MS or equivalent)
Sample Preparation (Modified QuEChERS)
-
Soil Sampling and Homogenization: Collect representative soil samples and remove any large debris. Air-dry the soil or use it as is, ensuring the moisture content is accounted for. Homogenize the soil sample prior to extraction.
-
Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
For dry soil, add 7 mL of water and allow to hydrate for 30 minutes.
-
Add 10 mL of acetonitrile.
-
Spike the sample with the this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For soils with high organic matter, 7.5 mg of GCB can be included.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm) is recommended.
-
Mobile Phase: A gradient of water with 0.1% formic acid and 5 mM ammonium formate (A) and methanol with 0.1% formic acid and 5 mM ammonium formate (B) is effective.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-20 µL
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
MS/MS Detection: Multiple Reaction Monitoring (MRM)
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Table 2: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) | Collision Energy (eV) |
| Thiamethoxam | 292.0 | 211.0 | 181.0 | 15 |
| This compound | 295.0 | 214.0 | 184.0 | 15 |
Note: Collision energies and other MS parameters should be optimized for the specific instrument used.
Data and Results
The method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 3: Method Validation Data
| Parameter | Result |
| Linearity (R²) | >0.99 |
| Recovery | 81.22 - 98.14% |
| Precision (RSD) | <15% |
| LOD | 0.001 mg/kg |
| LOQ | 0.01 mg/kg |
Workflow Diagram
Caption: Workflow for the analysis of Thiamethoxam in soil.
Conclusion
The described analytical method provides a reliable and efficient means for the determination of Thiamethoxam in soil samples. The use of a modified QuEChERS protocol with a deuterated internal standard and LC-MS/MS detection ensures high accuracy, precision, and sensitivity, making it a valuable tool for environmental monitoring and food safety applications. The method demonstrates good recovery and low limits of detection and quantification, meeting the requirements for regulatory analysis.
References
Application Note: Quantitative Analysis of Thiamethoxam Residues in Food Matrices Using Thiamethoxam-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals involved in food safety, environmental monitoring, and analytical chemistry.
Introduction
Thiamethoxam is a second-generation neonicotinoid insecticide widely used in agriculture to protect a variety of crops.[1][2] Due to its systemic nature, it can be translocated throughout the plant, leading to potential residues in food products intended for human consumption.[3] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for thiamethoxam in various food commodities.[4] Accurate and reliable quantification of these residues is crucial for ensuring food safety and compliance.
This application note describes a robust analytical method for the determination of thiamethoxam in diverse food matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method incorporates a stable isotope-labeled internal standard, Thiamethoxam-d3, to ensure high accuracy and precision. The use of an internal standard is critical for compensating for variations in sample preparation, instrument response, and matrix effects, which are common challenges in complex food samples. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure.
Principle
The methodology relies on the principle of isotope dilution mass spectrometry. A known amount of this compound, which is chemically identical to the target analyte (thiamethoxam) but has a different mass due to the deuterium labels, is added to the sample at the beginning of the extraction process. During sample preparation and LC-MS/MS analysis, any loss of analyte or fluctuation in signal intensity will affect both the native analyte and the labeled standard equally. Quantification is based on the ratio of the analyte's signal to the internal standard's signal, resulting in a more accurate and precise measurement than external standard calibration alone.
Experimental Protocols
Materials and Reagents
-
Standards: Thiamethoxam (≥98.0% purity), this compound (≥98.0% purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade or ultra-pure).
-
Reagents: Formic acid (LC-MS grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl).
-
QuEChERS d-SPE Kits: Containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄. For pigmented samples, graphitized carbon black (GCB) may be included.
-
Equipment: High-speed blender/homogenizer, centrifuge, analytical balance, vortex mixer, syringe filters (0.22 µm), autosampler vials.
Instrumentation
-
Liquid Chromatography System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) or equivalent.
Standard Solution Preparation
-
Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve Thiamethoxam and this compound standards in methanol to prepare individual stock solutions. Store at -20°C.
-
Intermediate Standard Mix (10 µg/mL): Prepare a mixed solution of Thiamethoxam from its primary stock solution.
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of this compound by diluting its primary stock solution.
-
Calibration Standards (e.g., 1-100 ng/mL): Prepare a series of calibration standards by serial dilution of the intermediate standard mix. Each calibration standard should be fortified with the internal standard at a constant concentration.
Sample Preparation: Modified QuEChERS Protocol
-
Homogenization: Weigh 10 g of a homogenized food sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known volume of the this compound internal standard spiking solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 1 mL) to a 2 mL d-SPE tube containing PSA and anhydrous MgSO₄.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge the d-SPE tube at high speed for 5 minutes.
-
Final Extract: Transfer the cleaned supernatant, filter through a 0.22 µm syringe filter, and place it into an autosampler vial for LC-MS/MS analysis.
Caption: Experimental workflow for Thiamethoxam residue analysis using QuEChERS.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization.
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: Start at 5% B, ramp to 95% B, hold, and return to initial conditions.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Key Transitions: Protonated molecular ions [M+H]⁺ were selected as precursor ions.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Thiamethoxam | 292.2 | 211.2 | 181.1 |
| This compound | 295.2 | 214.2 | 181.1 |
Note: Product ions for this compound may vary based on the position of the deuterium labels. The quantifier ion typically retains the label.
Quantitative Data and Performance
The use of a robust sample preparation method like QuEChERS coupled with LC-MS/MS analysis provides excellent performance for thiamethoxam quantification across a wide range of food matrices. The data presented below is compiled from various studies validating such methods.
Table 1: Method Performance for Thiamethoxam in Various Food Matrices
| Food Matrix | LOD (mg/kg) | LOQ (mg/kg) | Average Recovery (%) | RSD (%) | Reference |
| Citrus | 0.0001 - 0.0002 | 0.002 | 70.4 - 109.8 | ≤ 9.5 | |
| Banana (Fruit) | 0.001 (µg/g) | 0.005 (µg/g) | 90.9 - 109.2 | 3.2 - 10.8 | |
| Mushroom (Fresh) | 0.003 (µg/g) | 0.01 (µg/g) | 89.3 - 108.3 | 4.0 - 8.3 | |
| Wheat & Soil | - | 0.01 | 81.2 - 98.1 | - | |
| Tomato | - | 0.01 | 83 - 85 | 2.7 - 7.5 | |
| Pepper | - | - | 78 - 112 | < 3 | |
| Mango | - | 0.01 | 66 - 102 | 9 - 10 |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation. Note that some units were converted for consistency where possible.
Role of this compound in Mitigating Matrix Effects
Matrix effects, caused by co-extractives from the sample, can either suppress or enhance the ionization of the target analyte, leading to inaccurate results. An ideal internal standard co-elutes with the analyte and experiences the same matrix effects.
Caption: Logic diagram showing how an internal standard corrects for matrix effects.
The described LC-MS/MS method, incorporating this compound as an internal standard and a QuEChERS sample preparation protocol, provides a highly accurate, sensitive, and robust approach for the quantitative analysis of thiamethoxam residues in diverse food matrices. The use of a stable isotope-labeled internal standard is paramount in minimizing analytical uncertainty and correcting for matrix-induced signal suppression or enhancement. This methodology is well-suited for high-throughput laboratories conducting routine monitoring for regulatory compliance and food safety assessment. The validation data from multiple studies demonstrate that the method achieves excellent recovery, precision, and low detection limits, meeting the stringent requirements for pesticide residue analysis.
References
Application Notes and Protocols for Thiamethoxam-d3 in Honey and Bee Pollen Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of Thiamethoxam in honey and bee pollen using Thiamethoxam-d3 as an internal standard. The methodology is primarily based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive technique for detecting pesticide residues.
Introduction
Thiamethoxam is a broad-spectrum, systemic neonicotinoid insecticide used to control a variety of pests. Due to its systemic nature, it can be translocated to all parts of a plant, including nectar and pollen, which are foraged by bees.[1][2] Consequently, residues of Thiamethoxam can be found in honey and bee pollen.[3][4][5] The use of a deuterated internal standard, this compound, is crucial for accurate quantification as it compensates for matrix effects and variations in sample preparation and instrument response. This protocol outlines a robust and reliable method for the determination of Thiamethoxam in these complex matrices.
Experimental Protocols
Materials and Reagents
-
Thiamethoxam (analytical standard, >95% purity)
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium formate, LC-MS grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Sodium citrate tribasic dihydrate
-
Sodium citrate dibasic sesquohydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
QuEChERS extraction tubes and dSPE cleanup kits
-
Syringe filters (0.22 µm)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Thiamethoxam and this compound in acetonitrile to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
Intermediate Standard Solution (e.g., 1 µg/mL): Prepare a working standard solution containing Thiamethoxam by diluting the primary stock solution with acetonitrile.
-
Internal Standard (IS) Working Solution (e.g., 1 µg/mL): Prepare a working solution of this compound by diluting the primary stock solution with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the intermediate standard solution into a blank matrix extract. The concentration range should bracket the expected concentrations of Thiamethoxam in the samples. Add a constant amount of the IS working solution to each calibration standard.
Sample Preparation
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis in food matrices.
-
Sample Homogenization: If the honey is crystallized, gently warm it until it becomes liquid and ensure it is well-mixed.
-
Weighing and Spiking: Weigh 5 g (± 0.1 g) of the homogenized honey sample into a 50 mL centrifuge tube. Add a specific volume of the this compound internal standard working solution (e.g., 50 µL of a 1 µg/mL solution).
-
Dissolution: Add 10 mL of ultrapure water and vortex until the honey is completely dissolved.
-
Extraction: Add 10 mL of acetonitrile to the tube. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquohydrate). Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a dSPE cleanup tube containing PSA and C18 sorbents (e.g., 50 mg PSA, 50 mg C18, and 150 mg MgSO₄). Vortex for 30 seconds.
-
Final Centrifugation and Filtration: Centrifuge the dSPE tube at ≥3000 x g for 2 minutes. Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Homogenization: Freeze-dry the bee pollen samples and grind them into a fine, homogeneous powder.
-
Weighing and Spiking: Weigh 1-2 g of the homogenized pollen powder into a 50 mL centrifuge tube. Add a specific volume of the this compound internal standard working solution.
-
Hydration: Add 5-10 mL of ultrapure water to the tube and vortex to create a slurry. Allow it to stand for 30 minutes to ensure proper hydration of the pollen.
-
Extraction: Follow the QuEChERS extraction and cleanup steps as described for honey (steps 4-7 in section 2.3.1).
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.
| Parameter | Typical Value |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Gradient | Start with 5-10% B, ramp to 95% B, hold, and return to initial conditions |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Thiamethoxam and this compound (to be optimized):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Thiamethoxam | 292.0 | 211.0 (quantifier) | Optimize |
| 292.0 | 181.0 (qualifier) | Optimize | |
| This compound | 295.0 | 214.0 | Optimize |
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of Thiamethoxam in honey and bee pollen.
Table 1: Method Performance for Thiamethoxam in Honey
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.6 - 5 µg/kg | |
| Limit of Quantification (LOQ) | 2 - 10 µg/kg | |
| Recovery | 60 - 114% | |
| Relative Standard Deviation (RSD) | 2.7 - 12.8% |
Table 2: Reported Residue Levels of Thiamethoxam
| Matrix | Concentration Range | Reference |
| Honey | Not Detected - 50 µg/kg | |
| Bee Pollen | Not Detected - 14.52 ng/g |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the analysis of Thiamethoxam in honey and bee pollen.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Concentrations of imidacloprid and thiamethoxam in pollen, nectar and leaves from seed-dressed cotton crops and their potential risk to honeybees (Apis mellifera L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LC-MS/MS analysis of neonicotinoid insecticides in honey: methodology and residue findings in Austrian honeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Four-Year Field Program Investigating Long-Term Effects of Repeated Exposure of Honey Bee Colonies to Flowering Crops Treated with Thiamethoxam - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Thiamethoxam using the QuEChERS Method with Thiamethoxam-d3 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices, including fruits, vegetables, and soil.[1][2][3][4] This application note provides a detailed protocol for the extraction and cleanup of thiamethoxam residues using the QuEChERS approach, incorporating Thiamethoxam-d3 as an internal standard for accurate quantification by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard is crucial for correcting potential matrix effects and variations in analytical response.
Principle
The QuEChERS procedure involves two main steps: an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components.[1] this compound, the deuterated analog of thiamethoxam, is added at the beginning of the sample preparation process to mimic the behavior of the target analyte throughout the extraction and analysis, thereby improving the accuracy and precision of the results.
Quantitative Data Summary
The following table summarizes typical performance data for the QuEChERS method in the analysis of thiamethoxam in various matrices. These values are representative of what can be achieved with a validated method.
| Parameter | Matrix | Thiamethoxam | Thiamethoxam Metabolites | Reference |
| Recovery (%) | Wheat (leaves, grain, straw) & Soil | 81.22 - 98.14% | 81.22 - 98.14% | |
| Cotton (leaves, flowers, nectar, pollen) | >80% | Not specified | ||
| Honey | 75 - 114% | Not specified | ||
| Tomato | 102.52% (overall) | Not specified | ||
| Limit of Quantification (LOQ) | Wheat & Soil | 0.01 mg/kg | 0.01 mg/kg | |
| Tomato | 3.44 - 4.07 µg/kg | Not specified | ||
| Blood (avian) | 2 - 10 ng/mL | Not specified | ||
| Limit of Detection (LOD) | Tomato | 1.03 - 1.22 µg/kg | Not specified | |
| Honey | <2.5 µg/kg | Not specified |
Experimental Protocol
This protocol is a general guideline and may require optimization for specific sample matrices.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), HPLC grade
-
Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate. Pre-packaged QuEChERS extraction salt packets are recommended for convenience and consistency.
-
dSPE Sorbents: Primary secondary amine (PSA), C18, and graphitized carbon black (GCB) may be used depending on the matrix. For samples with high chlorophyll content, GCB is recommended.
-
Standards: Thiamethoxam (analytical standard), this compound (internal standard).
-
Equipment: Homogenizer, centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, syringes, and 0.22 µm syringe filters.
-
Instrumentation: LC-MS/MS system.
Standard Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve thiamethoxam and this compound in acetonitrile to prepare individual stock solutions.
-
Intermediate Standard Solution (10 µg/mL): Prepare a mixed intermediate standard solution containing both thiamethoxam and this compound by diluting the stock solutions in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate standard solution with acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of this compound in acetonitrile.
Sample Preparation (QuEChERS Extraction)
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of fruit or vegetable). For soil samples, sieve to remove large particles.
-
Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the this compound internal standard spiking solution to the sample.
-
Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.
-
Shaking: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.
-
Salt Addition: Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Extraction: Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Aliquot Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing the appropriate sorbent mixture (e.g., 150 mg MgSO₄ and 50 mg PSA). For pigmented samples, a sorbent containing GCB may be necessary.
-
Shaking: Vortex the dSPE tube for 30 seconds.
-
Centrifugation: Centrifuge the tube at high speed (e.g., 10,000 rpm) for 2 minutes.
-
Final Extract: The resulting supernatant is the final extract.
LC-MS/MS Analysis
-
Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
-
Chromatographic Conditions: Use a suitable C18 column for separation. The mobile phase typically consists of a gradient of water with a small amount of formic acid or ammonium formate and acetonitrile or methanol.
-
Mass Spectrometry Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode and monitor for the specific precursor-product ion transitions for both thiamethoxam and this compound.
Experimental Workflow Diagram
Caption: QuEChERS experimental workflow for thiamethoxam analysis.
Conclusion
The QuEChERS method, coupled with the use of a deuterated internal standard like this compound, provides a robust and reliable approach for the quantification of thiamethoxam in a variety of complex matrices. This method offers high-throughput capabilities and accurate results, making it well-suited for routine monitoring and research applications in food safety and environmental analysis.
References
Application Note: High-Recovery Solid-Phase Extraction (SPE) Cleanup for the Quantitative Analysis of Thiamethoxam using Thiamethoxam-d3 Internal Standard
Abstract
This application note presents a detailed protocol for the solid-phase extraction (SPE) cleanup of various sample matrices for the subsequent quantitative analysis of the neonicotinoid insecticide, Thiamethoxam. The method incorporates the use of a stable isotope-labeled internal standard, Thiamethoxam-d3, to ensure high accuracy and precision in complex matrices.[1] The described workflow is applicable to a range of environmental and agricultural samples and is optimized for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Thiamethoxam is a widely used systemic insecticide for controlling a variety of pests in agriculture.[2] Its presence and persistence in environmental samples and food commodities necessitate sensitive and reliable analytical methods for monitoring and risk assessment. Solid-phase extraction is a critical sample preparation technique that removes interfering matrix components, thereby enhancing the accuracy and robustness of LC-MS/MS analysis. The use of an isotopic internal standard like this compound is crucial for correcting analyte losses during sample preparation and for compensating for matrix effects during ionization.[1] This protocol details a robust SPE cleanup procedure using polymeric reversed-phase cartridges, applicable to a variety of sample types.
Experimental Protocols
Materials and Reagents
-
SPE Device: Waters Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE Cartridges, 60 mg, 3 mL (or equivalent)[3]
-
Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and Water.
-
Reagents: Formic acid, Ammonium acetate.
-
Standards: Thiamethoxam and this compound analytical standards.
-
Equipment: SPE vacuum manifold, sample concentrator (e.g., nitrogen evaporator), vortex mixer, centrifuge.
Standard Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve Thiamethoxam and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of mixed working standard solutions by serially diluting the primary stock solutions in a suitable solvent (e.g., 90:10 water/methanol) to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard (IS) Spiking Solution: Prepare a working solution of this compound (e.g., 1 µg/mL) in methanol for spiking samples.
Sample Preparation and Extraction
The initial extraction will vary by matrix. The following is a general procedure for aqueous samples (e.g., water samples, diluted extracts from solid matrices).
-
Sample Collection: Collect a representative sample. For solid matrices like soil or plant tissue, perform an initial solvent extraction (e.g., with acetonitrile/water) followed by centrifugation or filtration to obtain a liquid extract.
-
Spiking: To a known volume or weight of the sample (e.g., 10 mL of water sample or 1 mL of initial extract), add a precise volume of the this compound internal standard spiking solution. Vortex for 30 seconds.
-
Dilution: Dilute the sample with ultra-pure water to reduce the organic solvent concentration and ensure proper retention on the SPE cartridge.
Solid-Phase Extraction (SPE) Protocol
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the Oasis HLB cartridge.
-
Pass 3 mL of ultra-pure water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated and spiked sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove hydrophilic interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
-
Elution:
-
Elute the analytes (Thiamethoxam and this compound) from the cartridge by passing 2 x 2 mL aliquots of methanol into a clean collection tube.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 0.5 mL) of an appropriate solvent for LC-MS/MS analysis (e.g., 90:10 water/methanol with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for analysis.
-
LC-MS/MS Analysis
-
Instrument: High-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.
-
Detection: Monitor the mass transitions for both Thiamethoxam and its internal standard, this compound. For Thiamethoxam, a common transition is m/z 292.2 → 211.2.
Data Presentation
The following table summarizes typical performance data for the analysis of Thiamethoxam using SPE cleanup and LC-MS/MS.
| Matrix Type | Fortification Level | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ) | Reference |
| Tomato | 0.01 - 0.10 mg/kg | 83 - 85% | < 7.5% | 0.01 mg/kg | |
| Mango | 0.01 - 1.0 mg/kg | 66 - 102% | 9 - 10% | 0.1 mg/kg | |
| Rapeseed Plants | 0.001 - 1.0 mg/kg | 92 - 98% | 3.9 - 5.2% | Not Specified | |
| Soil | Not Specified | >95.5% | Not Specified | 0.01 mg/kg | |
| Dust Traps | Not Specified | Not Specified | Not Specified | 1 ng/trap |
Mandatory Visualization
The following diagram illustrates the complete workflow for the SPE cleanup and analysis of Thiamethoxam.
Caption: Workflow for Thiamethoxam analysis using SPE cleanup.
References
Application Note & Protocol: Determination of Thiamethoxam in Plant Tissues using Isotope Dilution LC-MS/MS with Thiamethoxam-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamethoxam is a broad-spectrum, systemic neonicotinoid insecticide widely used in agriculture to control a variety of sucking and chewing insects.[1] Its presence and persistence in plant tissues are of significant interest for food safety, regulatory compliance, and environmental monitoring. This application note provides a detailed protocol for the accurate and sensitive quantification of Thiamethoxam in various plant matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Thiamethoxam-d3 as an isotopic internal standard. The use of an isotope-labeled internal standard like this compound is critical for correcting matrix effects and variabilities in sample preparation and instrument response, thus ensuring high accuracy and precision.[2]
The methodology described herein is based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by LC-MS/MS analysis. This approach is suitable for a variety of plant tissues, including leaves, fruits, and grains.
Principle
The method employs an isotope dilution strategy where a known amount of this compound (internal standard) is added to the plant tissue sample prior to extraction. This compound is chemically identical to Thiamethoxam but has a different mass due to the deuterium labeling.[3] During sample preparation and analysis, any loss of the target analyte will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the analyte to the internal standard using LC-MS/MS, accurate quantification can be achieved, compensating for potential matrix-induced signal suppression or enhancement.[2]
Experimental Workflow
Figure 1: Overall experimental workflow for the determination of Thiamethoxam in plant tissues.
Materials and Reagents
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Analytical grade magnesium sulfate (anhydrous), sodium chloride, primary secondary amine (PSA) sorbent, and graphitized carbon black (GCB).
-
Standards: Thiamethoxam (purity >98%) and this compound (isotopic purity >98%) analytical standards.
-
Equipment: High-speed centrifuge, vortex mixer, analytical balance, mechanical shaker, and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Protocols
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of Thiamethoxam and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.
-
Intermediate Standard Solution (10 µg/mL): Prepare an intermediate solution of Thiamethoxam by diluting the stock solution with methanol.
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of this compound by diluting its stock solution with methanol.
-
Calibration Standards: Prepare a series of calibration standards by appropriately diluting the intermediate Thiamethoxam solution and adding a constant amount of the this compound spiking solution to each. The final concentrations should bracket the expected concentration range of the samples.
Sample Preparation (QuEChERS)
-
Homogenization: Homogenize a representative portion of the plant tissue sample (e.g., leaves, fruit) to a uniform consistency. For grains, milling may be required.
-
Weighing: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the this compound spiking solution (1 µg/mL) to the sample.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and (if pigments are present, e.g., in leaves) 7.5 mg of GCB.
-
Vortex and Centrifuge: Vortex the microcentrifuge tube for 30 seconds and then centrifuge at ≥10000 rpm for 2 minutes.
-
Final Extract: Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Figure 2: Detailed QuEChERS sample preparation workflow.
LC-MS/MS Analysis
The following are typical starting conditions and should be optimized for the specific instrument used.
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions: Monitor at least two transitions for both Thiamethoxam and this compound for confirmation and quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Thiamethoxam | 292.0 | 211.0 | 181.0 |
| This compound | 295.0 | 214.0 | 184.0 |
Method Performance Data
The following tables summarize typical performance data for the analysis of Thiamethoxam in various plant matrices using an isotopic internal standard.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Plant Matrix | Reference |
| Linearity (R²) | >0.99 | Various | |
| Limit of Detection (LOD) | 0.0025 - 0.119 mg/kg | Various | |
| Limit of Quantification (LOQ) | 0.005 - 0.399 mg/kg | Various |
Table 2: Recovery and Precision Data
| Plant Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| Cotton Leaves | 0.05 - 1.0 | 82 - 97 | Not Specified | |
| Tomato | 0.25 - 1.0 | Not Specified | Not Specified | |
| Wheat (leaves, grain, straw) | Not Specified | 81.22 - 98.14 | Not Specified | |
| Cowpea | Not Specified | 86.5 - 118.9 | < 13 | |
| Oilseed Rape | Not Specified | 92 - 98 | 3.9 - 5.2 |
Data Analysis and Calculation
The concentration of Thiamethoxam in the original sample is calculated using the following formula, based on the calibration curve generated from the peak area ratios of the analyte to the internal standard:
Concentration (mg/kg) = ( (Area_Thiamethoxam / Area_this compound) - Intercept ) / Slope * (V_final / W_sample)
Where:
-
Area_Thiamethoxam: Peak area of the Thiamethoxam quantifier ion.
-
Area_this compound: Peak area of the this compound quantifier ion.
-
Intercept and Slope: Derived from the linear regression of the calibration curve.
-
V_final: Final volume of the sample extract (in mL).
-
W_sample: Weight of the initial sample (in g).
Conclusion
The described isotope dilution LC-MS/MS method provides a robust and reliable approach for the quantification of Thiamethoxam in a diverse range of plant tissues. The use of this compound as an internal standard effectively mitigates matrix effects, leading to high accuracy and precision. This method is well-suited for routine monitoring, regulatory analysis, and research applications in the fields of food safety and environmental science.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiamethoxam D3 (methyl D3) | LGC Standards [lgcstandards.com]
Application Note: High-Sensitivity UHPLC-MS/MS Method for the Quantification of Thiamethoxam and its Internal Standard Thiamethoxam-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of the neonicotinoid insecticide Thiamethoxam and its deuterated internal standard, Thiamethoxam-d3. The described protocol is applicable to various matrices following appropriate sample preparation, such as QuEChERS or solid-phase extraction. This method provides the high selectivity and sensitivity required for residue analysis in food safety, environmental monitoring, and pharmacokinetic studies.
Introduction
Thiamethoxam is a broad-spectrum, systemic insecticide widely used in agriculture.[1][2] Due to its potential impact on non-target organisms and its prevalence in the environment, highly sensitive and specific analytical methods are required for its monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response. This document provides a comprehensive protocol for the analysis of Thiamethoxam and this compound using UHPLC-MS/MS.
Experimental Protocols
Standard and Sample Preparation
Standard Stock Solutions: Prepare individual stock solutions of Thiamethoxam and this compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL. Store these stock solutions at -20°C.
Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with the mobile phase or an appropriate solvent to create a calibration curve over the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL). The internal standard working solution should be prepared at a constant concentration.
Sample Preparation (General Guideline using QuEChERS): A popular and effective method for extracting pesticide residues from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil).
-
Extraction: To the homogenized sample, add 10 mL of acetonitrile and the internal standard solution (this compound). Shake vigorously for 1 minute.
-
Salting Out: Add a QuEChERS salt packet (containing magnesium sulfate, sodium chloride, and buffering salts) and shake for another minute.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 4000 rpm) for 5 minutes to separate the layers.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components. Vortex for 30 seconds and centrifuge.
-
Final Extract: The resulting supernatant is the final extract. Filter it through a 0.22 µm syringe filter before injection into the UHPLC-MS/MS system.
UHPLC-MS/MS Analysis Workflow
Caption: UHPLC-MS/MS analysis workflow for Thiamethoxam.
Data Presentation
UHPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5-10% B, ramp to 90-95% B, then re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 10 µL |
| Column Temperature | 30 - 40 °C |
MS/MS Parameters
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Purpose |
| Thiamethoxam | 292.0 | 211.0 | 15 - 25 | Quantifier |
| 292.0 | 181.0 | 20 - 30 | Qualifier | |
| This compound | 295.0 | 214.0 | 15 - 25 | Internal Standard |
Note: Collision energies should be optimized for the specific instrument being used. The precursor ion for Thiamethoxam is the protonated molecule [M+H]+.[3] The most abundant product ions for quantification and confirmation are typically m/z 211.0 and 181.0.[3] For this compound, the precursor ion is [M+H]+ with an m/z of 295, leading to a primary product ion of m/z 214.[4]
Signaling Pathways and Logical Relationships
The analytical method's logic is based on the unique fragmentation patterns of the target analytes in the mass spectrometer.
Caption: MRM fragmentation of Thiamethoxam and its internal standard.
Conclusion
The UHPLC-MS/MS method outlined in this application note provides a reliable and highly sensitive approach for the quantification of Thiamethoxam. The use of a deuterated internal standard, this compound, ensures analytical accuracy and precision. This protocol can be adapted for various research and regulatory applications, contributing to the effective monitoring of this important insecticide.
References
Troubleshooting & Optimization
troubleshooting poor recovery of Thiamethoxam-d3 in sample prep
Technical Support Center: Thiamethoxam-d3 Recovery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor recovery of this compound during sample preparation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS) for Thiamethoxam.[1][2] As a SIL-IS, it is chemically almost identical to the analyte of interest (Thiamethoxam) and is expected to behave similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior help to correct for variations in sample processing and matrix effects, leading to more accurate and precise quantification.[3]
Q2: What are the key chemical properties of Thiamethoxam that influence its extraction?
A2: The extraction behavior of this compound is dictated by the properties of its non-deuterated parent compound. Key properties include its high water solubility and moderate polarity. These characteristics determine its partitioning behavior between aqueous and organic phases and its retention on various solid-phase extraction sorbents.
Table 1: Chemical Properties of Thiamethoxam
| Property | Value | Implication for Extraction |
| Molecular Formula | C₈H₁₀ClN₅O₃S | - |
| Molecular Weight | 291.71 g/mol | - |
| Water Solubility | 4,100 mg/L | High water solubility can make extraction into non-polar organic solvents challenging. Techniques like "salting out" may be necessary in LLE.[4] |
| LogP (octanol-water partition coefficient) | -0.13 | Indicates that Thiamethoxam is relatively hydrophilic, preferring the aqueous phase over octanol. This requires careful selection of extraction solvents or SPE sorbents. |
| pKa | 11.1 (weak base) | Thiamethoxam is a weak base. At pH values significantly below its pKa, it will be protonated and more water-soluble. For LLE or SPE, adjusting the sample pH to be >11.1 would ensure it is in its neutral, more organosoluble form, but this is often impractical. Most extractions are performed at neutral pH. |
| Vapor Pressure | 6.6 x 10⁻⁹ mPa (25°C) | Low vapor pressure means losses due to volatilization during solvent evaporation steps are minimal. |
Q3: What are the most common causes of poor recovery of this compound?
A3: Poor recovery of an internal standard like this compound can stem from several factors throughout the sample preparation workflow. The most common culprits include:
-
Suboptimal pH: The pH of the sample can influence the stability and solubility of Thiamethoxam.[5]
-
Inappropriate Solvent Selection: The choice of extraction, wash, and elution solvents is critical. Solvents that are too weak may not efficiently extract or elute the analyte, while wash solvents that are too strong may prematurely remove it from the SPE sorbent.
-
Matrix Effects: Components of the sample matrix (e.g., organic matter, salts, lipids, chlorophyll) can interfere with the extraction process or cause ion suppression/enhancement during LC-MS/MS analysis. Even with a deuterated internal standard, significant matrix effects can still impact accuracy.
-
Analyte Degradation: Thiamethoxam can degrade under certain conditions, such as exposure to solar radiation or acidic pH.
-
Procedural Errors: Issues like insufficient mixing, emulsion formation in LLE, or incorrect flow rates in SPE can lead to significant losses.
Q4: How can I determine which step in my SPE protocol is causing the low recovery?
A4: To pinpoint the source of the loss in an SPE workflow, you can perform a fraction collection analysis. This involves collecting and analyzing each fraction separately.
Table 2: Diagnosing this compound Loss in SPE
| Fraction | High Concentration Found In: | Likely Cause & Recommended Action |
| Load (Flow-through) | The initial sample that passes through the cartridge. | Analyte did not retain on the sorbent. • Action: Ensure the cartridge was properly conditioned. Consider using a more retentive sorbent (e.g., a polymeric reversed-phase like Oasis HLB instead of C18). Check the sample pH; Thiamethoxam is polar and may require a sorbent with mixed-mode or polar-enhanced characteristics. |
| Wash | The solvent used to wash the cartridge after loading. | The wash solvent is too strong. • Action: Use a weaker wash solvent. For reversed-phase SPE, this means decreasing the percentage of organic solvent in the wash solution (e.g., switch from 20% methanol to 5% methanol). |
| Elution | The final solvent used to recover the analyte. | The elution solvent is too weak. • Action: Use a stronger elution solvent. For reversed-phase SPE, increase the organic solvent strength (e.g., switch from acetonitrile to methanol or a mixture of methanol/dichloromethane). |
Troubleshooting Guides & Experimental Protocols
A systematic approach is crucial for troubleshooting. The following workflow can help guide your investigation.
References
minimizing matrix effects in Thiamethoxam-d3 analysis.
Welcome to the technical support center for the analysis of Thiamethoxam-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing matrix effects in this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Thiamethoxam?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Thiamethoxam, by co-eluting compounds from the sample matrix (e.g., soil, plasma, fruits). These interfering components can either suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate quantification.
Q2: Why am I observing poor accuracy and precision even when using this compound as an internal standard?
A2: While stable isotope-labeled internal standards like this compound are excellent tools to compensate for matrix effects, issues can still arise.[1][2] Common reasons include:
-
Chromatographic Separation: If Thiamethoxam and this compound are not perfectly co-eluting, they may experience different matrix effects.[2]
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Isotopic Impurity: The this compound standard may contain a small amount of the unlabeled Thiamethoxam, leading to overestimation.[1]
-
Deuterium Exchange: In certain pH and solvent conditions, the deuterium atoms on this compound can exchange with hydrogen atoms, altering its mass.[1]
Q3: How can I determine the extent of matrix effects in my samples?
A3: The matrix effect can be quantified by comparing the signal response of an analyte in a pure solvent to the response in a sample matrix where the analyte has been spiked after extraction. The formula is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound analysis.
| Problem | Potential Cause | Recommended Solution(s) |
| Low Signal Intensity (Ion Suppression) | High concentration of co-eluting matrix components (e.g., salts, phospholipids). | - Optimize Sample Preparation: Employ a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or a modified QuEChERS protocol. - Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering compounds. - Adjust Chromatographic Conditions: Modify the mobile phase gradient or use a different column to improve separation of Thiamethoxam from matrix interferences. |
| High Signal Intensity (Ion Enhancement) | Co-eluting matrix components are enhancing the ionization of Thiamethoxam. | - Improve Sample Cleanup: Use a more selective extraction and cleanup method to remove the enhancing compounds. - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for the enhancement effect. |
| Poor Reproducibility | Inconsistent matrix effects across different samples or batches. | - Use a Robust Internal Standard: this compound is a good choice, but ensure it is added early in the sample preparation process to account for variations in extraction efficiency. - Homogenize Samples Thoroughly: Ensure that all samples are uniform before extraction. |
| This compound Peak Not Co-eluting with Thiamethoxam | The deuterium isotope effect can sometimes cause a slight shift in retention time. | - Modify Chromatography: Adjust the mobile phase composition or temperature to achieve better co-elution. A column with slightly lower resolution might also help. |
| Inaccurate Quantification Despite Using this compound | - Isotopic exchange (H/D exchange).- Impurity of the internal standard. | - Check Solvent and pH: Avoid highly acidic or basic conditions and prolonged storage in protic solvents if the deuterium label is in a labile position. - Verify Isotopic Purity: Analyze the this compound standard by itself to check for the presence of unlabeled Thiamethoxam. |
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation method is critical in minimizing matrix effects. Below is a summary of the effectiveness of different techniques for Thiamethoxam analysis in various matrices.
| Sample Preparation Method | Matrix | Matrix Effect (%) | Recovery (%) | Key Advantages | Reference |
| QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | Wheat (leaves, grain, straw), Soil | -20 to +20 | 81.22 - 98.14 | Fast, high-throughput, and requires minimal solvent. | |
| Pepper | Not specified, but matrix-matched calibration was necessary | 78 - 112 | Simple and effective for routine analysis. | ||
| Rice Straw | -17.6 to -0.3 | 82.3 - 98.9 | Good for complex matrices with high cellulose content. | ||
| Solid-Phase Extraction (SPE) | Water | Not specified | Not specified | High selectivity and provides clean extracts. | |
| Tomato | Not specified | 83 - 85 | Effective for removing interfering substances. | ||
| Liquid-Liquid Extraction (LLE) | Spinach, Rice, Mandarin | Suppression observed, requiring matrix-matched calibration | 62.6 - 85.5 | A conventional and widely used technique. |
Experimental Protocols
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol for Fruits and Vegetables
This protocol is a modification of the original QuEChERS method and is suitable for a variety of fruit and vegetable matrices.
-
Sample Homogenization: Homogenize 10-15 g of the sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 25 mg PSA, and 25 mg C18 for general matrices; for pigmented samples, GCB can be added).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract:
-
The supernatant is the final extract. Filter it through a 0.22 µm filter before LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE) Protocol for Water Samples
This protocol is suitable for the extraction of Thiamethoxam from water samples.
-
Cartridge Conditioning:
-
Condition an Oasis HLB SPE cartridge (or equivalent) with 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge dry out.
-
-
Sample Loading:
-
Load up to 500 mL of the water sample onto the cartridge at a flow rate of about 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
-
Elution:
-
Elute the Thiamethoxam and this compound with 5-10 mL of methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) Protocol for Agricultural Samples
This is a general LLE protocol that can be adapted for various agricultural matrices.
-
Sample Homogenization: Homogenize 20 g of the sample.
-
Extraction:
-
To the homogenized sample, add 100 mL of an acetone/water mixture (4:1, v/v).
-
Shake vigorously for 30 minutes.
-
Filter the mixture by suction.
-
-
Liquid-Liquid Partitioning:
-
Transfer a 50 mL aliquot of the filtrate to a separatory funnel.
-
Add 50 mL of n-hexane and shake. Discard the n-hexane layer (upper layer).
-
Add 50 mL of ethyl acetate and shake. Collect the ethyl acetate layer (upper layer). Repeat this step.
-
-
Drying and Concentration:
-
Pass the combined ethyl acetate extracts through anhydrous sodium sulfate to remove any residual water.
-
Evaporate the extract to near dryness using a rotary evaporator.
-
-
Reconstitution:
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for inaccurate this compound results.
References
Technical Support Center: Optimizing LC-MS/MS for Thiamethoxam-d3 Detection
Welcome to the technical support center for the LC-MS/MS analysis of Thiamethoxam-d3. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for method optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in LC-MS/MS analysis?
A1: this compound is a stable isotope-labeled (SIL) version of the neonicotinoid insecticide Thiamethoxam. In LC-MS/MS, it serves as an ideal internal standard (IS). Because it is chemically almost identical to the non-labeled analyte (Thiamethoxam), it co-elutes chromatographically and exhibits similar ionization behavior. This allows it to accurately compensate for variations in sample preparation, injection volume, matrix effects (ion suppression or enhancement), and instrument response, leading to more precise and accurate quantification.[1]
Q2: What are the primary multiple reaction monitoring (MRM) transitions for Thiamethoxam and its d3 internal standard?
A2: For quantitative analysis, specific precursor-to-product ion transitions are monitored.
-
Thiamethoxam: The protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of approximately 292.2. Common product ions are m/z 211.2 (for quantification) and m/z 181.1 (for confirmation).[2]
-
This compound: The deuterated standard has a protonated molecule [M+H]⁺ at m/z 295.2. A common and effective product ion for quantification is m/z 214.0.
Q3: What are typical acceptance criteria for internal standard recovery?
A3: While there is no universal standard, and specific criteria should be defined by an established laboratory SOP, regulatory guidelines such as those from SANTE suggest that mean recovery values should fall between 70% and 120%.[3] For an internal standard, consistency is more critical than absolute recovery. The relative standard deviation (RSD) of the IS response across a batch of samples should be carefully monitored.
Q4: Can I use the same LC method for both Thiamethoxam and this compound?
A4: Yes. A key advantage of using a stable isotope-labeled internal standard is that its chromatographic behavior is nearly identical to the native analyte. Therefore, a single LC method will be suitable for both compounds, and they should ideally co-elute.[4]
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound.
Problem 1: Low or Inconsistent Internal Standard (this compound) Signal
| Potential Cause | Troubleshooting Steps |
| Sample Preparation Issues | Verify the accuracy of the internal standard spiking solution concentration and the spiking volume. Ensure thorough vortexing/mixing after adding the IS to the sample. |
| Matrix Effects | Severe ion suppression in the sample matrix can quench the IS signal. Prepare matrix-matched calibration standards to evaluate the extent of the matrix effect.[5] If suppression is significant, improve sample cleanup (e.g., by adding a dispersive solid-phase extraction step) or dilute the sample. |
| Instrument Contamination | A dirty ion source, transfer capillary, or mass spectrometer optics can lead to a general loss of sensitivity. Perform routine cleaning and maintenance as per the manufacturer's recommendations. |
| Instability of IS in Solution | Verify the stability of this compound in the sample diluent and mobile phase, especially if samples are stored in the autosampler for extended periods. |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting) for this compound
| Potential Cause | Troubleshooting Steps |
| Column Contamination/Degradation | A buildup of matrix components on the column frit or stationary phase can cause peak splitting and tailing. Flush the column with a strong solvent wash sequence. If the problem persists, replace the column. |
| Injection Solvent Mismatch | Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, including fronting or splitting. If possible, reconstitute the final sample extract in the initial mobile phase. |
| Extra-Column Volume | Excessive tubing length or poorly made connections between the injector, column, and mass spectrometer can lead to peak broadening and tailing. Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter. |
| Mobile Phase pH | For silica-based C18 columns, operating at a pH > 7 can cause silica dissolution, leading to a void at the column inlet and resulting in split peaks. Ensure the mobile phase pH is compatible with the column chemistry. |
Problem 3: Chromatographic Separation of Thiamethoxam and this compound
| Potential Cause | Troubleshooting Steps |
| Isotope Effect | Deuterium substitution can sometimes lead to a slight difference in retention time compared to the non-labeled analyte, known as the "chromatographic isotope effect". This can be more pronounced with highly efficient UHPLC systems. |
| Impact on Quantification | If the separation is significant, the analyte and internal standard may elute into regions with different degrees of matrix-induced ion suppression, compromising accurate quantification. |
| Solution | The primary goal is to ensure both peaks experience the same matrix environment. If slight separation is observed, it may be acceptable if the matrix effect is uniform across that narrow retention time window. To achieve better co-elution, you can try: • Adjusting the mobile phase gradient to be less steep. • Using a column with a different stationary phase chemistry. |
Experimental Protocols
Below is a typical experimental protocol for the analysis of Thiamethoxam using this compound as an internal standard.
Sample Preparation: Modified QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food and environmental matrices.
References
- 1. General Screening and Multiple Dissociation Methods for Complementary LC–MS Analysis of Pesticides in Beverages: Potential and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.tuat.ac.jp [web.tuat.ac.jp]
- 3. UHPLC/MS-MS Analysis of Six Neonicotinoids in Honey by Modified QuEChERS: Method Development, Validation, and Uncertainty Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Neonicotinoid Pesticides in Propolis with Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
addressing isotopic exchange or degradation of Thiamethethoxam-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiamethoxam-d3. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the deuterium-labeled version of Thiamethoxam, a broad-spectrum neonicotinoid insecticide.[1] Its primary application in a laboratory setting is as an internal standard for the quantification of Thiamethoxam in various matrices using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The stable isotope label allows for accurate correction of analyte loss during sample preparation and instrumental analysis.
Q2: Is isotopic exchange a concern when using this compound?
Isotopic exchange, or back-exchange, is a process where a deuterium atom on a labeled standard is replaced by a hydrogen atom from the surrounding solvent or matrix.[2] This can lead to inaccurate quantification. For this compound, the deuterium atoms are located on a methyl group. Generally, deuterium atoms on carbon atoms are not readily exchangeable, in contrast to those on heteroatoms (like oxygen or nitrogen).[3] While the risk of isotopic exchange for this compound is considered low under typical analytical conditions, it is influenced by factors such as pH, temperature, and solvent composition.[2] It is recommended to perform a stability check under your specific experimental conditions to rule out any potential for back-exchange.
Q3: What are the recommended storage and handling conditions for this compound?
To ensure the stability of this compound, it is recommended to store it at -20°C. For stock solutions, storage at -80°C is recommended for up to 6 months, while at -20°C, the recommended storage period is up to 1 month, protected from light. Stock solutions should ideally be prepared in aprotic solvents like acetonitrile to minimize the potential for isotopic exchange. Avoid storing solutions under strongly acidic or basic conditions.
Q4: What are the expected degradation products of this compound?
Q5: How does pH affect the stability of this compound?
Based on studies of unlabeled Thiamethoxam, its degradation is influenced by pH. Degradation is favored in more acidic conditions when exposed to solar radiation. One study found the highest degradation at pH 5, followed by pH 3. Basic conditions can also contribute to degradation, but to a lesser extent than acidic conditions in the presence of light. For optimal stability in solutions, maintaining a pH close to neutral is advisable, unless the analytical method requires acidic or basic conditions, in which case, exposure time should be minimized.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of this compound signal during analysis | Degradation: The compound may be degrading in the sample matrix or during sample processing. | Investigate the pH and temperature of your samples and analytical solutions. Minimize exposure to harsh conditions. Consider analyzing for expected degradation products like clothianidin-d3. |
| Isotopic Exchange: Although unlikely, deuterium atoms may be exchanging with protons from the solvent. | Perform a stability study by incubating this compound in your sample matrix and solvent over time. Analyze for any increase in the unlabeled Thiamethoxam signal. A detailed protocol is provided below. | |
| Inaccurate or inconsistent quantification | Improper Storage: The stock solution or the compound itself may have degraded due to incorrect storage. | Ensure the compound and its solutions are stored at the recommended temperatures and protected from light. |
| Matrix Effects: Components in the sample matrix may be suppressing or enhancing the ionization of this compound in the mass spectrometer. | Review your sample preparation procedure to ensure efficient removal of matrix components. A thorough method validation is recommended. | |
| Presence of unlabeled Thiamethoxam in the internal standard | Impurity in the standard: The deuterated standard may contain a small amount of the unlabeled analyte. | Check the certificate of analysis for the isotopic purity of the standard. |
| Isotopic Exchange: Back-exchange may have occurred in the stock solution or during sample preparation. | Prepare fresh stock solutions in an aprotic solvent. Re-evaluate the stability of the internal standard under your experimental conditions. |
Experimental Protocols
Protocol 1: Evaluation of Isotopic Exchange of this compound
Objective: To determine if isotopic exchange of this compound occurs under specific experimental conditions (e.g., in the sample matrix or analytical solvent).
Methodology:
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Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile) at a known concentration.
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Spike the internal standard into three different media:
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Your typical biological matrix (e.g., plasma, urine).
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Your sample reconstitution solvent.
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A control aprotic solvent (e.g., acetonitrile).
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Incubate the samples under conditions that mimic your routine sample handling and storage (e.g., room temperature for 4 hours, 4°C for 24 hours). Prepare a T=0 sample by immediately processing a spiked matrix sample.
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At predefined time points (e.g., 0, 2, 4, 8, 24 hours), process the samples using your standard extraction/preparation method.
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Analyze the samples by LC-MS/MS. Monitor the mass-to-charge ratios (m/z) for both this compound and unlabeled Thiamethoxam.
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Analyze the data. Compare the peak area of this compound in the incubated samples to the T=0 sample. A significant decrease in the internal standard signal accompanied by an increase in the unlabeled analyte signal would indicate isotopic exchange.
Protocol 2: Assessment of this compound Degradation
Objective: To evaluate the stability of this compound in a specific matrix over time.
Methodology:
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Prepare a stock solution of this compound in a suitable solvent.
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Spike the internal standard into your sample matrix.
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Incubate the samples at different relevant temperatures (e.g., room temperature, 37°C).
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At various time points (e.g., 0, 1, 4, 8, 24 hours), extract the analyte from the matrix using your established protocol.
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Analyze the extracts by LC-MS/MS. Monitor for the parent this compound peak and potential degradation products (e.g., clothianidin-d3).
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Quantify the remaining this compound at each time point to determine the degradation rate.
Visualizations
Experimental workflow for assessing this compound stability.
Potential degradation pathways of this compound.
References
improving peak shape and sensitivity for Thiamethoxam-d3
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve chromatographic peak shape and analytical sensitivity for Thiamethoxam-d3.
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of this compound.
Question 1: Why is my this compound peak exhibiting tailing?
Answer: Peak tailing, where the peak's trailing edge is drawn out, is a common issue that can compromise resolution and integration accuracy. For this compound, a compound with polar and basic functional groups, the primary causes are often related to secondary interactions with the stationary phase.
Potential Causes and Solutions:
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Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with the amine groups in this compound, causing peak tailing.[1][2]
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Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., to pH 3 or below) using an additive like formic or phosphoric acid can protonate the silanol groups, minimizing these secondary interactions.[1][3]
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Solution 2: Use an End-Capped Column. Modern, high-purity, end-capped columns have fewer accessible silanol groups, significantly reducing the potential for tailing.[4]
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Solution 3: Add a Competing Base. A small amount of a competing base, like diethylamine, can be added to the mobile phase to preferentially interact with the active silanol sites.
-
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Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.
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Solution: Dilute your sample and re-inject. If peak shape improves, mass overload was the likely cause.
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Column Contamination: Accumulation of matrix components or strongly retained compounds can create active sites that cause tailing.
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Solution: Flush the column with a strong solvent (e.g., a high percentage of organic solvent). If the problem persists, consider using a guard column or replacing the analytical column.
-
-
Extra-Column Effects: Excessive tubing length or dead volume in fittings between the injector, column, and detector can lead to peak broadening and tailing that affects all peaks.
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Solution: Use tubing with the smallest possible inner diameter and length. Ensure all fittings are properly made to minimize dead volume.
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Question 2: My this compound peak is fronting. What are the likely causes and solutions?
Answer: Peak fronting, where the peak's leading edge is sloped, is less common than tailing but can still affect quantification.
Potential Causes and Solutions:
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Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte band to spread at the head of the column.
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Solution: Ideally, dissolve your sample in the initial mobile phase. If this is not possible, use a solvent that is weaker than or matches the mobile phase.
-
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Column Overload: Severe concentration overload can sometimes manifest as fronting.
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Solution: Dilute the sample and reinject to see if the peak shape becomes more symmetrical.
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Temperature Mismatch: A significant temperature difference between the injected sample and the column can lead to distorted peaks.
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Solution: Ensure your sample is at the same temperature as the column oven before injection.
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Question 3: I am observing low sensitivity or a complete loss of signal for this compound. What should I check?
Answer: Low sensitivity can be caused by issues with sample preparation, the LC system, or the mass spectrometer.
Potential Causes and Solutions:
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Inefficient Sample Extraction: this compound may not be efficiently extracted from the sample matrix.
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Solution: Review your sample preparation protocol. Methods like QuEChERS or solid-phase extraction (SPE) with cartridges like Waters Oasis™ HLB are effective for cleaning up complex samples before LC-MS/MS analysis.
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Ion Suppression (Mass Spectrometry): Co-eluting matrix components can suppress the ionization of this compound in the MS source, leading to a weaker signal.
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Solution 1: Improve sample cleanup to remove interfering matrix components.
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Solution 2: Adjust chromatographic conditions to separate this compound from the suppressive compounds.
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Solution 3: Use bottled HPLC-grade water for your mobile phase, as it may give a reduced MS/MS background signal compared to water from some lab purification systems.
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Incorrect Mass Spectrometer Parameters: The MS may not be optimized for this compound.
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Solution: Ensure the correct precursor and product ions are being monitored. For Thiamethoxam, the protonated molecular ion is typically m/z 292.2, with a common product ion for quantification being m/z 211.2. For this compound, the precursor ion would be m/z 295.2. Optimize source parameters (e.g., capillary voltage, gas temperatures) and collision energy to maximize the signal.
-
-
System Contamination or Issues: Problems with the LC or MS system itself can lead to signal loss.
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Solution: Check for a stable spray at the MS source. Infuse a standard solution directly into the mass spectrometer to confirm it is functioning correctly. If the MS is fine, investigate the LC system for leaks, blockages, or pump issues.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for LC-MS/MS method development for this compound? A1: A good starting point is a reversed-phase separation on a C18 column with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to aid protonation and improve peak shape. Detection is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring the appropriate MRM transitions.
Q2: How can I improve the resolution between this compound and other components in my sample? A2: To improve resolution, you can modify the chromatographic separation. Try adjusting the gradient profile (making it shallower), changing the organic modifier (e.g., methanol instead of acetonitrile), or using a column with a different stationary phase (e.g., phenyl-hexyl) or smaller particle size for higher efficiency.
Q3: What are the key precursor and product ions for Thiamethoxam and its deuterated standard? A3: For Thiamethoxam, the protonated precursor ion [M+H]⁺ is m/z 292.2. The most abundant product ion used for quantification is typically m/z 211.2, with a secondary ion like m/z 181.1 used for confirmation. For this compound, the precursor ion [M+H]⁺ will be m/z 295.73 (based on its molecular weight of 294.73). The product ions are expected to be the same unless the deuterium atoms are on the fragmented portion of the molecule.
Q4: Is sample filtration necessary before injection? A4: Yes, filtering all samples and standards through a 0.22 µm or 0.45 µm syringe filter is highly recommended. This prevents particulates from clogging the column inlet frit, which can cause split peaks, high backpressure, and poor chromatographic performance.
Quantitative Data Summary
The following tables provide typical parameters for the analysis of Thiamethoxam. These should be used as a starting point and optimized for your specific instrumentation and application.
Table 1: Typical Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, <2.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 1 - 10 µL |
| Gradient | Start at 5-10% B, ramp to 95% B |
Table 2: Typical Mass Spectrometry Parameters (Positive ESI)
| Parameter | Analyte | Recommended Setting |
| Ionization Mode | N/A | ESI+ |
| Capillary Voltage | N/A | ~3.5 - 4.0 kV |
| Drying Gas Temp. | N/A | ~350 °C |
| Precursor Ion (Q1) | Thiamethoxam | m/z 292.2 |
| This compound | m/z 295.7 | |
| Product Ion (Q3) | Thiamethoxam | m/z 211.2 (Quantification) |
| This compound | m/z 211.2 (or corresponding fragment) | |
| Collision Energy | N/A | Optimize for specific instrument |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted for cleaning complex matrices like environmental or biological samples.
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Sample Pre-treatment: Dilute an aliquot of your aqueous sample (e.g., 10 mL) with an equal volume of ultra-pure water.
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SPE Cartridge Conditioning: Condition a Waters Oasis™ HLB SPE cartridge by washing sequentially with 5 mL of methanol followed by 5 mL of ultra-pure water.
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Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
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Elution: Elute the this compound from the cartridge using 5 mL of methanol or acetonitrile.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40 °C. Reconstitute the residue in a known volume (e.g., 0.5 mL) of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
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Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: A troubleshooting workflow for common peak shape and sensitivity issues.
Caption: A general experimental workflow for this compound analysis.
References
Technical Support Center: Ensuring Long-Term Stability of Thiamethoxam-d3 Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the integrity and stability of Thiamethoxam-d3 stock solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C in tightly sealed containers, protected from light.[1] Storing at -80°C can extend the stability for up to 6 months, while at -20°C, the solution is generally stable for at least one month.[1] For solid this compound, storage at -20°C is recommended, where it can be stable for at least four years.[2]
Q2: Which solvents are suitable for preparing this compound stock solutions?
A2: this compound is soluble in various organic solvents. Commonly used solvents for creating stock solutions include acetone, dimethyl sulfoxide (DMSO), and acetonitrile. The choice of solvent may depend on the specific requirements of your experimental assay.
Q3: How can I tell if my this compound stock solution has degraded?
A3: Visual inspection for color changes or precipitation can be an initial indicator of degradation. However, the most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to check for the appearance of degradation peaks and a decrease in the concentration of the parent compound.
Q4: What are the known degradation pathways for Thiamethoxam?
A4: Thiamethoxam can degrade through several pathways, including demethylation, nitro reduction, and cleavage of the oxadiazine ring to form clothianidin, another neonicotinoid insecticide.[3] Photolysis, or degradation due to light exposure, can also occur.
Q5: Is this compound susceptible to hydrolysis?
A5: Thiamethoxam is known to be relatively stable in neutral and acidic aqueous solutions but can undergo hydrolysis in alkaline conditions. Therefore, it is advisable to avoid preparing and storing stock solutions in basic solvents or buffers.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected or inconsistent experimental results. | Degradation of this compound stock solution. | 1. Verify the storage conditions and age of the stock solution.2. Perform a stability check using HPLC or LC-MS/MS to determine the concentration and purity.3. Prepare a fresh stock solution from a reliable source of solid this compound. |
| Precipitate observed in the stock solution upon thawing. | 1. The concentration of the solution may exceed its solubility at lower temperatures.2. The solvent may have partially evaporated over time, increasing the concentration. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate.2. Ensure the storage container is properly sealed to prevent solvent evaporation.3. Consider preparing a more dilute stock solution if the issue persists. |
| Change in the color of the stock solution. | Potential chemical degradation of this compound. | 1. Discard the solution.2. Prepare a fresh stock solution.3. Review storage conditions to ensure protection from light and extreme temperatures. |
| Appearance of unknown peaks in the chromatogram during analysis. | Formation of degradation products. | 1. Compare the chromatogram with a freshly prepared standard to confirm the presence of new peaks.2. Refer to literature on Thiamethoxam degradation products to tentatively identify the impurities.3. Prepare a new stock solution and re-analyze. |
Experimental Protocols
Protocol for Long-Term Stability Assessment of this compound Stock Solution
This protocol outlines a method to assess the long-term stability of a this compound stock solution using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
1. Materials and Reagents:
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This compound reference standard
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HPLC-grade acetonitrile
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HPLC-grade methanol
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HPLC-grade water
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Volumetric flasks and pipettes
-
HPLC vials
2. Preparation of Stock and Working Solutions:
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Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.
3. HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
-
Column Temperature: 25°C
4. Stability Study Design:
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Divide the stock solution into several aliquots in tightly sealed amber vials to minimize freeze-thaw cycles and light exposure.
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Store the aliquots at the desired storage conditions (e.g., -20°C and 4°C).
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Analyze the concentration of this compound at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).
5. Analysis and Data Interpretation:
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At each time point, thaw an aliquot to room temperature.
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Prepare a fresh set of working standard solutions for calibration.
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Inject the stored sample and the working standards into the HPLC system.
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Calculate the concentration of this compound in the stored sample based on the calibration curve.
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The stock solution is considered stable if the concentration remains within ±10% of the initial concentration.
Visualizations
Caption: Workflow for the long-term stability assessment of this compound stock solutions.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
impact of pH on Thiamethoxam-d3 stability and extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and extraction of Thiamethoxam-d3. This resource is intended for researchers, scientists, and drug development professionals.
This compound Stability
The stability of this compound is significantly influenced by the pH of the solution. Understanding this relationship is critical for accurate experimental design, sample preparation, and data interpretation. While most studies have been conducted on the non-deuterated form, Thiamethoxam, the principles of pH-dependent hydrolysis are directly applicable to this compound as the deuterium labeling on the methyl group does not significantly alter its chemical properties in this context.
Frequently Asked Questions (FAQs) - Stability
Q1: At what pH is this compound most stable?
A1: this compound is most stable in neutral to slightly acidic aqueous solutions.[1][2][3] Studies on Thiamethoxam show it is comparatively stable in neutral buffer solutions (pH 7.0).[1][2] It is also highly stable at pH 4.0, with no significant degradation observed over several months.
Q2: How does alkaline pH affect the stability of this compound?
A2: this compound readily hydrolyzes in alkaline conditions. The rate of degradation increases significantly as the pH becomes more alkaline. For instance, the half-life of Thiamethoxam is dramatically shorter at pH 9 and 10 compared to neutral or acidic pH.
Q3: What is the effect of acidic pH on this compound stability?
A3: While more stable in acidic conditions than in alkaline conditions, some degradation still occurs. One study found that degradation was higher at pH 3, 5, and 6 when exposed to solar radiation, suggesting that acidic pH can contribute to greater degradation under certain environmental conditions. However, in the absence of light, it is relatively stable in acidic buffers.
Q4: Can temperature influence the pH-dependent stability of this compound?
A4: Yes, temperature can accelerate the rate of hydrolysis at a given pH. For example, the half-life of Thiamethoxam at pH 8 decreases significantly as the temperature increases from 35°C to 45°C. However, one study indicated that temperature alone (up to 60°C) without the influence of solar radiation did not significantly alter the degradation of Thiamethoxam.
Troubleshooting Guide - Stability
| Issue | Possible Cause | Recommended Solution |
| Low recovery of this compound in analytical standards or samples. | The solvent or buffer used for dissolution or dilution is alkaline (pH > 8). | Prepare all solutions in neutral or slightly acidic buffers (pH 4-7). Verify the pH of your final solution. |
| Inconsistent results between experimental replicates. | The pH of the sample matrix or solutions is not consistent across replicates, leading to variable degradation rates. | Ensure consistent and accurate pH measurement and adjustment for all samples and standards. Use buffered solutions where possible. |
| Rapid degradation of the compound during sample processing. | The sample is being processed at an elevated temperature in an alkaline solution. | If possible, perform sample processing steps at a lower temperature (e.g., on ice) to slow down the rate of hydrolysis, especially if the pH is not ideal. |
| Observed degradation in acidic conditions. | Exposure to UV light or solar radiation in conjunction with an acidic pH. | Protect samples from light, especially when working with acidic solutions, to minimize photodegradation. |
Quantitative Data on Thiamethoxam Stability
The following table summarizes the half-life of Thiamethoxam at different pH values as reported in the literature. This data can be used as a proxy for the stability of this compound.
| pH | Temperature (°C) | Half-life (days) | Reference |
| 4.0 | Not Specified | 13.9 | |
| 7.0 | Not Specified | 29.2 | |
| 8.0 | 25 | 42.78 | |
| 9.0 | Not Specified | Low persistence, degradation started after three days | |
| 9.2 | Not Specified | 2.04 | |
| 10.0 | 25 | 2.15 |
Experimental Protocol: pH Stability Study
This section outlines a general methodology for assessing the stability of this compound in aqueous solutions at different pH values.
1. Materials:
- This compound analytical standard
- Buffer solutions at various pH values (e.g., pH 4, 7, and 9)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Volumetric flasks and pipettes
- HPLC-UV or LC-MS/MS system
2. Procedure:
- Prepare a stock solution of this compound in acetonitrile.
- In separate volumetric flasks, add an aliquot of the stock solution to each buffer solution to achieve the desired final concentration.
- Incubate the solutions at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.
- At specified time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each solution.
- Analyze the concentration of this compound in each aliquot using a validated analytical method such as HPLC-UV or LC-MS/MS.
- Calculate the degradation percentage and determine the half-life at each pH.
Workflow for a this compound pH Stability Study
Caption: Workflow for assessing this compound stability at different pH values.
This compound Extraction
The efficiency of extracting this compound from various matrices can be influenced by the pH of the extraction solvent. Proper pH adjustment can enhance the recovery of the analyte.
Frequently Asked Questions (FAQs) - Extraction
Q1: How does pH affect the extraction of this compound?
A1: The pH of the extraction solvent can influence the solubility and partitioning of this compound between the sample matrix and the solvent. For solid-phase extraction (SPE), sample pH is a critical factor that can affect the retention and elution of the analyte from the sorbent.
Q2: What is a common method for extracting this compound?
A2: Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of Thiamethoxam from various samples. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is another common method for extracting pesticide residues, including Thiamethoxam, from food matrices.
Q3: What type of SPE cartridge is suitable for this compound extraction?
A3: A Waters Oasis™ HLB (Hydrophilic-Lipophilic Balanced) solid-phase extraction cartridge has been successfully used for the extraction of Thiamethoxam.
Troubleshooting Guide - Extraction
| Issue | Possible Cause | Recommended Solution |
| Low extraction recovery. | The pH of the sample or extraction solvent is not optimal for partitioning this compound into the solvent. | Adjust the pH of the sample homogenate or the extraction solvent. For a weakly basic compound like Thiamethoxam, a neutral to slightly acidic pH may improve extraction into an organic solvent. |
| Poor cleanup and matrix effects in LC-MS/MS analysis. | The pH during the solid-phase extraction (SPE) process is not optimized, leading to co-elution of interfering compounds. | Optimize the pH of the sample load, wash, and elution steps during SPE method development. |
| Inconsistent extraction efficiency across samples. | Variation in the pH of the original samples (e.g., different types of soil or plant matrices). | Measure and adjust the pH of each sample to a consistent value before extraction. |
Experimental Protocol: Solid-Phase Extraction (SPE)
This protocol provides a general procedure for the extraction of this compound from an aqueous sample using an Oasis HLB SPE cartridge.
1. Materials:
- Oasis HLB SPE cartridges
- Methanol
- Water (HPLC grade)
- Sample (aqueous)
- Vacuum manifold
- Collection tubes
2. Procedure:
- Conditioning: Condition the SPE cartridge by passing methanol followed by water through it.
- Loading: Adjust the pH of the aqueous sample if necessary and load it onto the conditioned cartridge.
- Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences. The pH of the wash solvent can be optimized.
- Elution: Elute the this compound from the cartridge with a stronger solvent (e.g., methanol or acetonitrile).
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.
Logical Relationship for Optimizing SPE pH
Caption: Logical workflow for optimizing sample pH during SPE method development.
References
selecting the appropriate concentration of Thiamethoxam-d3 internal standard
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the appropriate concentration of Thiamethoxam-d3 as an internal standard for analytical testing.
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration for this compound as an internal standard?
A1: The optimal concentration of this compound internal standard is dependent on the specific application, including the matrix, the expected concentration range of the analyte (Thiamethoxam), and the sensitivity of the analytical instrument (e.g., LC-MS/MS). A general best practice is to use a concentration that is similar to the midpoint of the calibration curve for the target analyte. This ensures a consistent and reliable response ratio across the analytical range. For initial method development, a concentration in the range of 10-100 ng/mL is a common starting point.
Q2: How do I choose a starting concentration for my specific matrix (e.g., water, soil, food)?
A2: For different matrices, the starting concentration may need to be adjusted to account for potential matrix effects and the expected analyte concentration.
-
Water Samples: For relatively clean matrices like drinking or surface water, a lower concentration in the range of 10-50 ng/mL may be sufficient.
-
Soil and Food Samples (e.g., fruits, vegetables, honey): These matrices are more complex and can cause signal suppression or enhancement. It is advisable to start with a slightly higher concentration, for example, 50-250 ng/mL, and optimize based on the signal-to-noise ratio and the response of the analyte. A study on neonicotinoids in honey successfully used an internal standard mix at a concentration of 2 ng/mL in the final sample. Another method for water analysis resulted in a final internal standard concentration of 250 ng/mL.
Q3: My this compound signal is too low. What should I do?
A3: A low signal from the internal standard can be due to several factors:
-
Concentration is too low: The most straightforward solution is to increase the concentration of the this compound working solution.
-
Ion Suppression: Components in the sample matrix can co-elute with the internal standard and suppress its ionization in the mass spectrometer. To mitigate this, improve the sample cleanup procedure (e.g., using solid-phase extraction), optimize the chromatographic separation to separate the internal standard from interfering compounds, or dilute the sample.
-
Instrumental Issues: Check the instrument's sensitivity and ensure it is properly tuned. A dirty ion source or incorrect MS parameters can lead to a general loss of signal.
Q4: The signal for my internal standard is highly variable between injections. What are the possible causes and solutions?
A4: High variability in the internal standard signal can compromise the accuracy and precision of your results. Common causes include:
-
Inconsistent Sample Preparation: Ensure precise and consistent addition of the internal standard to every sample and standard. Use calibrated pipettes and vortex each sample thoroughly after adding the internal standard.
-
Autosampler Issues: Inconsistent injection volumes can lead to variable signal intensity. Check the autosampler for proper function and ensure there are no air bubbles in the syringe.
-
Matrix Effects: If the matrix composition varies significantly between samples, it can lead to inconsistent ion suppression or enhancement. Improving sample cleanup is crucial in such cases.
-
Internal Standard Stability: Ensure the internal standard is stable in the sample matrix and the final extract. Degradation of the internal standard will lead to a decreasing signal over time.
Q5: Can I use this compound for the quantification of other neonicotinoid pesticides?
A5: While this compound is the ideal internal standard for Thiamethoxam, it can also be used for the quantification of other structurally similar neonicotinoid pesticides. However, it is crucial to validate its performance for each analyte. The assumption is that the deuterated internal standard will behave similarly to the other neonicotinoids during extraction, chromatography, and ionization. This needs to be experimentally verified by assessing parameters like recovery and matrix effects for each analyte.
Data Presentation: Recommended Concentrations
The following table summarizes recommended starting concentrations of this compound internal standard for various applications, based on published analytical methods.
| Application/Matrix | Recommended Concentration Range (in final extract) | Notes |
| Water Analysis (LC-MS/MS) | 10 - 250 ng/mL | A final concentration of 250 ng/mL was used in a USGS method. |
| Honey (LC-MS/MS) | 2 - 50 ng/mL | A concentration of 2 ng/mL was used for spiking honey samples. |
| Fruits & Vegetables (QuEChERS LC-MS/MS) | 20 - 200 ng/mL | Start in the mid-range and optimize based on matrix effects. |
| Soil (QuEChERS LC-MS/MS) | 50 - 250 ng/mL | Higher concentrations may be needed to overcome matrix complexity. |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
Objective: To prepare accurate stock and working solutions of this compound for use as an internal standard.
Materials:
-
This compound certified reference material
-
LC-MS grade acetonitrile
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Calibrated micropipettes
Procedure:
-
Stock Solution (e.g., 100 µg/mL): a. Accurately weigh 1 mg of this compound reference standard into a 10 mL volumetric flask. b. Dissolve the standard in a small amount of acetonitrile. c. Bring the flask to volume with acetonitrile and mix thoroughly. d. This stock solution should be stored at -20°C in an amber vial to protect it from light.
-
Intermediate Stock Solution (e.g., 1 µg/mL): a. Pipette 1 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask. b. Dilute to the mark with acetonitrile and mix thoroughly.
-
Working Solution (e.g., 50 ng/mL): a. Pipette 5 mL of the 1 µg/mL intermediate stock solution into a 100 mL volumetric flask. b. Dilute to the mark with acetonitrile (or the initial mobile phase composition) and mix thoroughly. This working solution is then added to samples and calibration standards.
Protocol 2: Sample Preparation using a Modified QuEChERS Method with this compound Internal Standard
Objective: To extract Thiamethoxam from a fruit or vegetable matrix using the QuEChERS method with the incorporation of this compound internal standard.
Materials:
-
Homogenized fruit or vegetable sample
-
This compound working solution (e.g., 50 ng/mL)
-
Acetonitrile (LC-MS grade)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive SPE (d-SPE) cleanup tubes (e.g., containing PSA, C18, and magnesium sulfate)
-
50 mL centrifuge tubes
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Weighing and Fortification: a. Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube. b. Add a known volume (e.g., 100 µL) of the this compound working solution to the sample. c. Vortex for 30 seconds to ensure even distribution of the internal standard.
-
Extraction: a. Add 10 mL of acetonitrile to the centrifuge tube. b. Add the QuEChERS extraction salts. c. Immediately cap the tube and shake vigorously for 1 minute. d. Centrifuge at ≥ 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: a. Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE cleanup tube. b. Vortex for 30 seconds. c. Centrifuge at ≥ 10,000 rpm for 5 minutes.
-
Final Extract Preparation: a. Transfer an aliquot of the cleaned-up supernatant into an autosampler vial. b. The sample is now ready for LC-MS/MS analysis.
Mandatory Visualization
Caption: A decision tree for selecting the appropriate this compound internal standard concentration.
Caption: A workflow diagram of the modified QuEChERS method with internal standard addition.
overcoming signal suppression of Thiamethoxam-d3 in complex matrices
Welcome to the technical support center for the analysis of Thiamethoxam-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome signal suppression in complex matrices and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they cause signal suppression for this compound?
A1: The "matrix" refers to all components in a sample apart from the analyte of interest[1]. In complex samples like plasma, soil, or food, these components can include salts, lipids, proteins, and other endogenous substances[1]. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (Thiamethoxam) and its internal standard (this compound) in the mass spectrometer's ion source[1][2][3]. This interference can lead to ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement. The primary cause of suppression is competition between the analyte and matrix components for ionization, which reduces the efficiency of analyte ion formation and leads to inaccurate and unreliable results.
Q2: I am using this compound, a stable isotope-labeled (SIL) internal standard. Shouldn't that automatically correct for signal suppression?
A2: Ideally, yes. A SIL internal standard like this compound is the preferred choice because it has nearly identical physicochemical properties to the analyte and should co-elute, experiencing the same degree of ion suppression or enhancement. The ratio of the analyte signal to the internal standard signal should therefore remain constant, correcting for variations. However, problems can still occur if:
-
The matrix effect is not uniform across the chromatographic peak.
-
The concentration of interfering substances is extremely high, causing significant suppression that impacts the limits of detection.
-
The SIL internal standard itself has issues, such as isotopic instability or the presence of the unlabeled analyte as an impurity. Therefore, even when using a SIL internal standard, matrix-matching of calibration solutions may be necessary for highly accurate quantification.
Q3: What are the most common sources of interference in matrices like food, soil, or biological fluids?
A3: The sources of interference are highly dependent on the matrix itself.
-
Biological Fluids (Plasma, Urine): Phospholipids are a major cause of ion suppression. Salts and proteins also contribute significantly.
-
Food Matrices (Fruits, Vegetables, Grains): Pigments (like chlorophyll), sugars, organic acids, and lipids are common interfering compounds.
-
Environmental Matrices (Soil, Water): Humic and fulvic acids are major sources of interference in soil and water samples. Inorganic salts can also affect ionization efficiency.
Q4: How can I diagnose if signal suppression is affecting my experiment?
A4: A common method is the post-extraction addition technique. The response of an analyte in a standard solution is compared with the response of the same analyte spiked into a blank matrix sample that has already been extracted. A lower signal in the matrix sample indicates ion suppression. The Matrix Effect (ME) can be quantified using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value below 100% indicates suppression, while a value above 100% indicates enhancement. Values between 80% and 120% are often considered acceptable.
Troubleshooting Guide: Overcoming Signal Suppression
If you are experiencing poor accuracy, low precision, or reduced sensitivity in your Thiamethoxam analysis, follow this guide to diagnose and resolve the issue.
Problem: Poor accuracy and precision despite using this compound internal standard.
This is a classic sign that significant and/or differential matrix effects are occurring. Below are the primary strategies to mitigate this issue.
Strategy 1: Enhance Sample Preparation and Cleanup
Effective sample preparation is the most critical step to remove interfering matrix components before LC-MS/MS analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective technique for pesticide residue analysis, including Thiamethoxam, in food and soil matrices.
Experimental Protocol: Modified QuEChERS for Thiamethoxam
This protocol is adapted from validated methods for analyzing Thiamethoxam in matrices like citrus, wheat, and soil.
-
Homogenization & Weighing:
-
Homogenize a representative sample (e.g., 10-15 g). For samples with high water content, cryogenic grinding with dry ice can improve homogeneity.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate amount of this compound internal standard solution.
-
Add a salt mixture, commonly magnesium sulfate (MgSO₄) and sodium chloride (NaCl), to induce phase separation and facilitate extraction.
-
Shake vigorously for 1-3 minutes. A mechanical shaker can ensure consistency.
-
Centrifuge at >4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a portion of the upper acetonitrile layer (e.g., 1-6 mL) to a 2 mL or 15 mL d-SPE tube.
-
The d-SPE tube should contain a sorbent mixture to remove specific interferences. A common combination for pesticide analysis is:
-
Primary Secondary Amine (PSA): Removes sugars and organic acids.
-
Magnesium Sulfate (MgSO₄): Removes excess water.
-
Graphitized Carbon Black (GCB) or C18: Removes pigments and sterols. Note: Use GCB with caution as it can retain some planar pesticides.
-
-
Vortex the d-SPE tube for 1 minute.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Preparation:
-
Take the cleaned supernatant. It can be directly injected or evaporated and reconstituted in the initial mobile phase for analysis.
-
Strategy 2: Optimize LC-MS/MS and Calibration Methods
If enhanced cleanup is insufficient, further optimization of your analytical method is required.
Troubleshooting Decision Pathway
Methodologies:
-
Chromatographic Separation: Modify your LC gradient to better separate Thiamethoxam from the "matrix band" that often elutes early in reversed-phase chromatography. Increasing the initial aqueous portion of the mobile phase or using a shallower gradient can improve resolution.
-
Matrix-Matched Calibration: This is the most applied method to correct for matrix effects. Prepare your calibration standards by spiking known concentrations of Thiamethoxam and this compound into an extract of a blank, analyte-free matrix. This ensures that the standards experience the same ionization effects as the samples.
-
Standard Addition: For the most complex matrices where finding a representative blank matrix is difficult, the standard addition method can be used. Aliquots of the sample are spiked with increasing, known amounts of the analyte. The resulting data is extrapolated to determine the initial concentration. While highly accurate, this method is more labor-intensive.
Quantitative Data Summary
The following tables summarize typical performance data for Thiamethoxam analysis in various matrices using methods designed to mitigate signal suppression.
Table 1: Recovery and Precision Data
| Matrix | Sample Prep Method | Analyte(s) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Citrus (Pulp, Peel, Whole) & Soil | Modified QuEChERS | Thiamethoxam & Clothianidin | 70.37 - 109.76 | ≤ 9.46 | |
| Wheat (Leaves, Grain, Straw) & Soil | QuEChERS | Thiamethoxam & Metabolites | 81.22 - 98.14 | Not Specified | |
| Tomato | Solid Phase Extraction | Thiamethoxam | 83 - 85 | 2.7 - 7.5 |
Table 2: Limits of Quantification (LOQ)
| Matrix | Method | Analyte(s) | LOQ (mg/kg) | Reference |
| Citrus & Soil | LC-MS/MS | Thiamethoxam | 0.002 | |
| Citrus & Soil | LC-MS/MS | Clothianidin (Metabolite) | 0.001 | |
| Wheat & Soil | LC-MS/MS | Thiamethoxam & Metabolites | 0.01 | |
| Tomato | HPLC-UV | Thiamethoxam | 0.01 |
References
Validation & Comparative
The Gold Standard in Thiamethoxam Analysis: A Comparative Guide to Analytical Method Validation Using Thiamethoxam-d3
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the neonicotinoid insecticide Thiamethoxam, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of analytical methods for Thiamethoxam, focusing on the validation of methods employing the stable isotope-labeled internal standard, Thiamethoxam-d3, versus those using non-isotopically labeled alternatives.
The use of a deuterated internal standard, such as this compound, is widely considered the gold standard in mass spectrometry-based bioanalysis. Its near-identical physicochemical properties to the analyte ensure it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and other sources of analytical variability. This leads to enhanced accuracy and precision in quantification.
Performance Comparison: this compound vs. Non-Isotopically Labeled Internal Standards
The following tables summarize key performance parameters from various studies on the validation of analytical methods for Thiamethoxam. Table 1 presents data from methods utilizing this compound as the internal standard, while Table 2 shows data from a method using a non-isotopically labeled internal standard, Triphenyl Phosphate.
Table 1: Performance of Analytical Methods Using this compound Internal Standard
| Validation Parameter | Matrix | Method | Result | Reference |
| Linearity (R²) | Various | LC-MS/MS | >0.99 | [1][2] |
| Recovery (%) | Wheat, Soil | QuEChERS LC-MS/MS | 81.22 - 98.14 | [1] |
| Citrus, Soil | QuEChERS LC-MS/MS | 70.37 - 109.76 | [2] | |
| Precision (RSD %) | Citrus, Soil | QuEChERS LC-MS/MS | ≤9.46 | [2] |
| Limit of Quantification (LOQ) | Wheat, Soil | QuEChERS LC-MS/MS | 0.01 mg/kg | |
| Citrus, Soil | QuEChERS LC-MS/MS | 0.001 - 0.002 mg/kg |
Table 2: Performance of an Analytical Method Using a Non-Isotopically Labeled Internal Standard (Triphenyl Phosphate)
| Validation Parameter | Matrix | Method | Result | Reference |
| Linearity | Low-fat products | LC-MS/MS | Proportional peak area ratio | |
| Recovery (%) | Passion fruit | LC-MS/MS | >120% (considered aberrant) | |
| Precision (RSD %) | Not Specified | Not Specified | Not Specified | |
| Limit of Quantification (LOQ) | Low-fat products | LC-MS/MS | 0.01 mg/kg |
From the available data, methods employing this compound consistently demonstrate excellent linearity, recovery, and precision across different matrices. In contrast, the study using Triphenyl Phosphate reported aberrant recoveries in passion fruit, highlighting the potential for greater variability when using a non-isotopically labeled internal standard that may not adequately compensate for matrix-specific effects.
Experimental Protocols
QuEChERS Sample Preparation for Thiamethoxam Analysis
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.
Materials:
-
Homogenized sample (e.g., fruit, vegetable, soil)
-
Acetonitrile (ACN)
-
This compound internal standard solution
-
Magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)
-
Centrifuge tubes (50 mL and 2 mL)
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the this compound internal standard solution.
-
Shake vigorously for 1 minute.
-
Add MgSO₄ and NaCl, shake for 1 minute, and centrifuge.
-
Transfer an aliquot of the supernatant to a 2 mL d-SPE tube containing the appropriate sorbents.
-
Vortex for 30 seconds and centrifuge.
-
The resulting supernatant is ready for LC-MS/MS analysis.
LC-MS/MS Analysis of Thiamethoxam
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS)
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing a small percentage of formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Thiamethoxam: Precursor ion > Product ion (specific m/z values)
-
This compound: Precursor ion > Product ion (specific m/z values, shifted by +3 Da)
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for Thiamethoxam analysis and the logical relationship behind the superiority of using a deuterated internal standard.
References
A Comparative Guide to Thiamethoxam-d3 and Other Internal Standards for Neonicotinoid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of neonicotinoid insecticides in complex matrices is a critical task in environmental monitoring, food safety, and toxicological research. The use of isotopically labeled internal standards is paramount for achieving reliable and reproducible results, primarily by compensating for matrix effects and variations during sample preparation and analysis. This guide provides an objective comparison of Thiamethoxam-d3 and other commonly used deuterated internal standards for the analysis of neonicotinoids, supported by experimental data and detailed protocols.
Performance Comparison of Deuterated Internal Standards
Isotopically labeled internal standards, particularly deuterated analogs, are the gold standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Their chemical and physical properties are nearly identical to their corresponding native analytes, ensuring they behave similarly during extraction, cleanup, and ionization, thus effectively correcting for analyte loss and matrix-induced signal suppression or enhancement.
While direct head-to-head comparative studies are limited, the available data from various validation studies demonstrate the effectiveness of several deuterated neonicotinoid internal standards. The following table summarizes typical performance data for this compound and other common alternatives. It is important to note that recovery and relative standard deviation (RSD) can vary depending on the matrix, concentration level, and specific laboratory conditions.
| Internal Standard | Analyte(s) Quantified | Typical Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| This compound | Thiamethoxam | Fruits, Vegetables, Cereals | 90.1 - 105.5 | < 15.0 | [1] |
| Thiamethoxam | Avian Tissue | 80 - 125 | < 20 | ||
| Imidacloprid-d4 | Imidacloprid | Fruits, Vegetables, Cereals | 90.1 - 105.5 | < 15.0 | [1] |
| Imidacloprid | Avian Tissue | 80 - 125 | < 20 | ||
| Imidacloprid | Honey | 95 - 112 | < 15 | ||
| Clothianidin-d3 | Clothianidin | Fruits, Vegetables, Cereals | 90.1 - 105.5 | < 15.0 | [1] |
| Clothianidin | Avian Tissue | 80 - 125 | < 20 | ||
| Thiamethoxam | Honey | 95 - 112 | < 15 | ||
| Acetamiprid-d3 | Acetamiprid | Avian Tissue | 80 - 125 | < 20 | |
| Acetamiprid, Dinotefuran, Nitenpyram, Thiacloprid | Honey | 95 - 112 | < 15 |
Key Observations:
-
Analyte-Specific Internal Standards: The most accurate quantification is typically achieved when using the deuterated analog of the specific analyte being measured (e.g., this compound for Thiamethoxam). This is because it provides the best compensation for any analyte-specific matrix effects or degradation.
-
Cross-Correction: In some cases, one deuterated internal standard can be used to quantify other neonicotinoids, as demonstrated with Acetamiprid-d3 and Clothianidin-d3 in honey analysis. However, this approach may be less accurate if the physicochemical properties of the internal standard and the analyte differ significantly.
-
Performance Consistency: The data consistently shows that the use of deuterated internal standards allows for excellent recovery rates (typically 90-110%) and high precision (RSD < 15-20%), which are well within the acceptance criteria of regulatory guidelines such as SANTE/11945/2015.
Experimental Protocols
The following protocols outline a typical workflow for the analysis of neonicotinoids in a produce matrix using a deuterated internal standard.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction
The QuEChERS method is a widely adopted technique for the extraction of pesticide residues from food matrices.[2][3]
Materials:
-
Homogenized sample (e.g., fruit or vegetable puree): 10-15 g
-
50 mL centrifuge tubes with screw caps
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)
-
Internal standard spiking solution (e.g., a mixture of this compound, Imidacloprid-d4, etc. in ACN)
-
Centrifuge
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known volume of the internal standard spiking solution to the sample.
-
Add 10-15 mL of acetonitrile to the tube.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts to the tube.
-
Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge the tube at ≥3000 x g for 5 minutes.
-
The upper acetonitrile layer contains the extracted neonicotinoids.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
A d-SPE cleanup step is often necessary to remove interfering matrix components.
Materials:
-
2 mL or 15 mL centrifuge tubes
-
d-SPE sorbents (e.g., primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments and sterols)
-
Anhydrous MgSO₄
-
Vortex mixer
-
Centrifuge
Procedure:
-
Transfer an aliquot (e.g., 1-6 mL) of the acetonitrile extract from the QuEChERS step into a d-SPE tube containing the appropriate sorbents and anhydrous MgSO₄.
-
Vortex the tube for 30-60 seconds.
-
Centrifuge at a high speed (e.g., >8000 x g) for 5 minutes.
-
The supernatant is the cleaned extract ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Typical LC Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A typical gradient starts with a low percentage of organic phase (B), which is gradually increased to elute the neonicotinoids.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
Typical MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each neonicotinoid and its deuterated internal standard are monitored.
-
Collision Energy and other source parameters: Optimized for each specific compound.
Visualizing the Analytical Workflow and Mechanism of Action
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
References
Navigating Neonicotinoids: A Guide to Thiamethoxam Quantification, Comparing Isotope Dilution and External Standard LC-MS/MS Methods
For researchers, scientists, and drug development professionals requiring the highest degree of accuracy in Thiamethoxam quantification, the use of an isotopically labeled internal standard, such as Thiamethoxam-d3, is paramount. This guide provides a comparative overview of analytical methodologies, offering experimental data that underscores the enhanced precision and accuracy afforded by isotope dilution mass spectrometry over traditional external standard calibration techniques.
In the realm of analytical chemistry, particularly in complex matrices encountered in environmental monitoring, food safety, and pharmacokinetic studies, achieving accurate and precise quantification of target analytes like the neonicotinoid insecticide Thiamethoxam is a significant challenge. Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, can lead to inaccurate results in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, which co-elutes with the analyte and experiences similar matrix effects, is the gold standard for mitigating these issues and ensuring data integrity.
This guide presents a side-by-side comparison of LC-MS/MS methods for Thiamethoxam quantification: one employing an external/matrix-matched calibration and the other utilizing an isotope dilution approach with a deuterated internal standard.
Quantitative Performance: A Head-to-Head Comparison
The following table summarizes the key performance metrics for Thiamethoxam quantification using two distinct methodologies. The data highlights the superior precision of the isotope dilution method.
| Performance Metric | Method with Isotopic Internal Standard (Thiamethoxam-d4) | Method with External/Matrix-Matched Standard |
| Accuracy (Recovery) | Not explicitly reported as recovery, but measured values in certified reference materials agreed within their uncertainties. | 89.30% - 116.37%[1] |
| Precision (RSD) | < 1% (reproducibility over one year) | 3.38% - 9.97%[1] |
| Linearity (R²) | Assumed to be linear based on the principles of isotope dilution | 0.998[1] |
| Limit of Quantification (LOQ) | Not explicitly reported, but successfully quantified at 0.787 mg/kg | 0.01 µg/g (or 0.01 mg/kg)[1] |
| Limit of Detection (LOD) | Not explicitly reported | 0.003 µg/g (or 0.003 mg/kg)[1] |
The Workflow Advantage: Isotope Dilution for Robust Quantification
The use of an internal standard simplifies the analytical workflow and enhances the reliability of the results. The following diagram illustrates the typical experimental process for Thiamethoxam quantification using this compound.
Experimental Protocols
Below are detailed methodologies for both the isotope dilution and external standard quantification of Thiamethoxam.
Method 1: Isotope Dilution LC-MS/MS for Accurate Quantification
This method, adapted from a study on neonicotinoids in kimchi cabbage, is ideal for achieving high accuracy and precision.
1. Sample Preparation (QuEChERS-based):
-
A homogenized sample of the matrix is weighed.
-
A known amount of Thiamethoxam-d4 internal standard solution is added.
-
The sample is extracted with acetonitrile.
-
For cleanup, a combination of HLB and Carb solid-phase extraction (SPE) cartridges is used to remove interfering matrix components.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
LC Column: A suitable reversed-phase column (e.g., C18) is used for separation.
-
Mobile Phase: A gradient of water and methanol, both containing a small amount of ammonium acetate, is typically employed.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Precursor Ion (m/z): For Thiamethoxam, the precursor ion is [M+H]+.
-
Product Ions (m/z): Specific product ions for Thiamethoxam and Thiamethoxam-d4 are monitored for quantification and confirmation.
-
3. Quantification:
-
The concentration of Thiamethoxam is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of both the analyte and the internal standard.
Method 2: External/Matrix-Matched Standard LC-MS/MS
This method is commonly used for routine analysis and is adapted from a study on Thiamethoxam in mushrooms.
1. Sample Preparation (Modified QuEChERS):
-
A 10g homogenized sample is weighed into a 50 mL centrifuge tube.
-
10 mL of acetonitrile is added, and the tube is shaken vigorously.
-
QuEChERS salts (magnesium sulfate and sodium acetate) are added, and the tube is shaken again and then centrifuged.
-
The supernatant is transferred to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA), C18, and magnesium sulfate for cleanup.
-
After vortexing and centrifugation, the final extract is filtered before analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
LC Column: XTerra C18 (4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of 30% water with 0.1% formic acid and 70% acetonitrile with 0.1% formic acid at a flow rate of 0.5 mL/min.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Capillary Voltage: 3.90 kV.
-
Cone Voltage: 24 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 500 °C.
-
MRM Transitions: Specific precursor and product ions for Thiamethoxam are monitored.
-
3. Quantification:
-
A calibration curve is prepared using either standards in a pure solvent (external standard) or standards prepared in a blank matrix extract (matrix-matched) to calculate the concentration of Thiamethoxam in the samples.
References
Comparative Guide to Analytical Methods for Thiamethoxam Analysis Utilizing Thiamethoxam-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comparative analysis of published analytical methods for the quantification of Thiamethoxam. As no direct inter-laboratory comparison study using Thiamethoxam-d3 was publicly available at the time of this writing, this guide synthesizes data from various independent studies. The performance data presented herein is sourced from individual method validation reports and may not reflect the results of a formal inter-laboratory trial.
This guide is intended to provide an objective comparison of various analytical methodologies where this compound can be employed as an internal standard for the accurate quantification of Thiamethoxam in diverse matrices. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry, as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.
Data Presentation: Comparison of Method Performance
The following table summarizes the quantitative performance of different analytical methods for Thiamethoxam determination across various matrices. These methods are amenable to the inclusion of this compound as an internal standard to enhance accuracy and precision.
| Method | Matrix | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Recovery (%) | Instrumentation | Reference |
| QuEChERS with LC-MS/MS | Wheat (leaves, grain, straw), Soil | 0.01 mg/kg | Not Reported | 81.22 - 98.14 | LC-MS/MS | [1][2] |
| Modified QuEChERS with LC-MS/MS | Button Mushroom (fresh, brined, powder) | 0.01 µg/g | 0.003 µg/g | Not Reported | LC-MS/MS | [3] |
| QuEChERS with LC-MS/MS | Passion Fruit | 0.01 mg/kg | 0.001 mg/kg | Not Reported | LC-MS/MS | [4] |
| Solid Phase Extraction with HPLC-UV | Tomato | 0.01 mg/kg | 1.3 x 10⁻¹⁰ g | 83 - 85 | HPLC-UV | [5] |
| RP-HPLC Method | Pharmaceutical Formulation | 0.399 µg/mL | 0.119 µg/mL | Not Reported | RP-HPLC | |
| LC-MS/MS | Soil | 1 ppb (µg/kg) | 0.063 ng | Not Reported | LC-MS/MS | |
| QuEChERS with LC-MS/MS | Pepper Fruits | Not Reported | Not Reported | 78 - 112 | LC-MS/MS | |
| LC-MS/MS | Dust Traps, Air Filters, Gauze | 1 ng/trap, 2.5 µ g/filter , 1 ng/sample | Not Reported | Not Reported | LC-MS/MS |
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in the comparison table. This compound would be introduced at a known concentration during the initial extraction step to serve as an internal standard.
QuEChERS Method for Wheat and Soil Samples
-
Sample Preparation and Extraction:
-
Homogenize 10 g of the sample (wheat leaves, grain, straw, or soil).
-
Add 10 mL of water (for grain, straw, and soil) and 10 mL of acetonitrile.
-
Add the appropriate amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts (magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant.
-
Add it to a d-SPE tube containing primary secondary amine (PSA) sorbent, magnesium sulfate, and graphitized carbon black (for pigmented samples).
-
Vortex for 30 seconds and centrifuge.
-
-
LC-MS/MS Analysis:
-
Filter the supernatant.
-
Inject the sample into the LC-MS/MS system.
-
Mobile Phase: Typically a gradient of water with formic acid and acetonitrile.
-
Column: A C18 column is commonly used.
-
Detection: Mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Modified QuEChERS for Button Mushroom
-
Sample Preparation and Extraction:
-
Homogenize 10 g of fresh, brined, or powdered mushroom sample.
-
Add 10 mL of acetonitrile and the this compound internal standard.
-
Add extraction salts and shake.
-
Centrifuge to separate the layers.
-
-
d-SPE Cleanup:
-
Transfer an aliquot of the acetonitrile layer to a d-SPE tube containing PSA and C18 sorbents.
-
Vortex and centrifuge.
-
-
LC-MS/MS Analysis:
-
Filter the cleaned extract.
-
Analyze using LC-MS/MS with a suitable gradient and MRM transitions for Thiamethoxam and this compound.
-
Solid Phase Extraction (SPE) for Dust and Air Samples
-
Sample Extraction:
-
Dust Traps (Glycerol/Water): Dilute an aliquot of the trap solution with water.
-
Air Filters: Extract the filter with a methanol/water solution.
-
Gauze: Extract the gauze with a methanol/water solution by shaking.
-
Add this compound internal standard to the initial extract.
-
-
SPE Cleanup:
-
Condition a Waters Oasis™ HLB SPE cartridge.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with a suitable solvent (e.g., methanol).
-
-
Final Determination:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Visualizations
Experimental Workflow for Thiamethoxam Analysis
Caption: General workflow for the analysis of Thiamethoxam using an internal standard.
Logical Relationship of Internal Standard Quantification
Caption: The principle of quantification using an internal standard like this compound.
References
A Head-to-Head Battle: Thiamethoxam-d3 Internal Standard vs. External Standard Calibration for Accurate Thiamethoxam Analysis
A comprehensive guide for researchers on selecting the optimal calibration strategy for the quantification of the neonicotinoid insecticide, Thiamethoxam. This guide delves into a direct comparison of the two primary calibration methods—internal standard calibration using Thiamethoxam-d3 and external standard calibration—supported by experimental data and detailed protocols to inform analytical method development.
In the quantitative analysis of the widely used insecticide Thiamethoxam, the choice of calibration method is a critical determinant of data quality. While external standard calibration is a straightforward approach, it is often susceptible to variations in sample matrix and instrumental drift. The use of a stable isotope-labeled internal standard, such as this compound, is a powerful strategy to mitigate these effects, leading to enhanced accuracy and precision. This guide provides a detailed comparison of these two methods, empowering researchers to make an informed decision for their specific analytical needs.
The Critical Role of Calibration in Analytical Accuracy
Quantitative chromatographic analysis relies on the principle that the instrumental response to an analyte is proportional to its concentration.[1] Both internal and external standard methods are employed to establish this relationship. The external standard method involves creating a calibration curve from a series of standards containing known concentrations of the analyte.[1] In contrast, the internal standard method involves adding a constant amount of a compound, chemically and physically similar to the analyte, to all samples, standards, and blanks.[1] The ratio of the analyte response to the internal standard response is then used for quantification.
Isotopically labeled internal standards, such as this compound, are considered the gold standard as they co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement in mass spectrometry.[2] This co-behavior allows for effective compensation for variations during sample preparation and analysis, ultimately leading to more robust and reliable results.[2]
Performance Showdown: this compound vs. External Standard
A comparative study on the quantification of neonicotinoids, including Thiamethoxam, in honey provides valuable insights into the performance of internal versus external calibration methods. The study directly compared the trueness (a measure of accuracy) and precision of a single-point internal calibration with a classical multi-point external calibration.
Table 1: Comparison of Method Performance for Thiamethoxam Analysis
| Parameter | Internal Calibration (this compound) | External Calibration |
| Trueness (%) | 86.3 - 116.0 | Prone to bias, especially at low concentrations |
| Precision (RSD%) | 1.4 - 20.8 | Generally higher variability |
The results clearly indicate that internal calibration with a stable isotope-labeled standard provides acceptable levels of trueness and precision. While slight biases were noted at very low concentrations compared to the multi-point external calibration, the overall robustness of the internal standard method is a significant advantage, particularly in complex matrices like honey. External calibration, while simpler to implement, is more susceptible to matrix effects which can lead to either underestimation or overestimation of the analyte concentration.
Experimental Protocols: A Closer Look at the Methodologies
To provide a practical understanding, the following sections detail the experimental protocols for Thiamethoxam analysis using both internal and external standard calibration methods, based on common practices in the field.
Sample Preparation: QuEChERS Method
A widely adopted sample preparation technique for pesticide residue analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile. For methods employing an internal standard, add a known amount of this compound solution at this stage.
-
Salting Out: Add a mixture of anhydrous magnesium sulfate and sodium chloride. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube to separate the phases.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a suitable sorbent (e.g., PSA and C18) to remove interfering matrix components.
-
Final Extract: Centrifuge again and collect the supernatant for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS Parameters
The final extracts are analyzed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Table 2: Typical LC-MS/MS Parameters for Thiamethoxam Analysis
| Parameter | Setting |
| LC Column | C18 reversed-phase column |
| Mobile Phase | Gradient of water with formic acid and acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Thiamethoxam: e.g., m/z 292 -> 211 (Quantifier), m/z 292 -> 181 (Qualifier) |
| This compound: e.g., m/z 295 -> 214 |
Visualizing the Workflow and Mode of Action
To further clarify the experimental process and the biological target of Thiamethoxam, the following diagrams have been generated.
Caption: Experimental workflow for Thiamethoxam analysis comparing internal and external standard calibration.
Thiamethoxam, like other neonicotinoids, exerts its insecticidal effect by targeting the central nervous system of insects. Specifically, it acts as an agonist of the nicotinic acetylcholine receptors (nAChRs).
Caption: Simplified signaling pathway of Thiamethoxam's mode of action in insects.
Conclusion: Making the Right Choice for Your Research
The decision between using this compound as an internal standard and relying on external standard calibration hinges on the specific requirements of the analytical method and the nature of the samples being analyzed.
-
For complex matrices and when the highest accuracy and precision are paramount, the use of this compound as an internal standard is strongly recommended. The ability of the isotopically labeled standard to compensate for matrix effects and variations in sample processing and instrument response provides a more robust and reliable quantification.
-
External standard calibration may be suitable for simpler matrices or for screening purposes where a high degree of accuracy is not the primary objective. However, it is crucial to validate the method thoroughly and be aware of the potential for matrix-induced errors. In such cases, the use of matrix-matched standards can help to mitigate some of the inaccuracies.
Ultimately, a thorough method validation is essential regardless of the chosen calibration strategy to ensure the generated data is fit for its intended purpose. By understanding the strengths and weaknesses of each approach, researchers can confidently develop and implement analytical methods for the accurate and reliable quantification of Thiamethoxam.
References
A Comparative Analysis of Thiamethoxam and its Metabolite Clothianidin for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the second-generation neonicotinoid insecticide, Thiamethoxam, and its primary metabolite, Clothianidin. The analysis is supported by experimental data and protocols, with a focus on their physicochemical properties, mechanism of action, and analytical determination using Thiamethoxam-d3 as an internal standard. This document is intended for researchers, scientists, and professionals in drug development and pesticide analysis.
Executive Summary
Thiamethoxam is a systemic insecticide that, upon entering plants, insects, or soil, metabolizes into Clothianidin.[1][2] Both compounds are potent agonists of insect nicotinic acetylcholine receptors (nAChRs), leading to the overstimulation of the nervous system, paralysis, and eventual death of the target insect.[3][4] While sharing a common mode of action, they exhibit differences in their physicochemical properties, which influence their environmental fate and biological activity. This guide presents a quantitative comparison of these two compounds and provides detailed protocols for their extraction and analysis.
Data Presentation: Quantitative Comparison
The following tables summarize the key physicochemical and toxicological properties of Thiamethoxam and Clothianidin.
Table 1: Physicochemical Properties
| Property | Thiamethoxam | Clothianidin | Reference |
| Chemical Formula | C₈H₁₀ClN₅O₃S | C₆H₈ClN₅O₂S | [3] |
| Molecular Weight ( g/mol ) | 291.71 | 249.68 | |
| Appearance | Crystalline, scentless compound | Yellowish crystalline powder | |
| Water Solubility (g/L at 25°C) | 4.1 | Moderately soluble | |
| Log K_ow_ (Octanol-Water Partition Coefficient) | -0.13 | 0.905 |
Table 2: Toxicological Data (LC50)
| Organism | Endpoint | Thiamethoxam (µg/L) | Clothianidin (µg/L) | Reference |
| Chironomus dilutus (Midge) | 14-day LC50 | 23.60 | 2.41 | |
| Blissus occiduus (Chinch Bug) Nymphs | Contact LC50 | ~20-fold less toxic than Clothianidin | - | |
| Blissus occiduus (Chinch Bug) Adults | Contact LC50 | up to 3-fold more toxic than Clothianidin | - | |
| Blissus occiduus (Chinch Bug) Adults | Systemic LC50 | up to 5-fold more toxic than Clothianidin | - |
Mechanism of Action: Targeting the Insect Nervous System
Both Thiamethoxam and its metabolite Clothianidin act as agonists on the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. By binding to these receptors, they mimic the action of the neurotransmitter acetylcholine (ACh). However, unlike ACh, which is rapidly broken down by acetylcholinesterase, these neonicotinoids are not, leading to a continuous and uncontrolled stimulation of the nerve cells. This results in paralysis and ultimately the death of the insect. Clothianidin generally exhibits a higher affinity for nAChRs compared to Thiamethoxam.
Caption: Signaling pathway of Thiamethoxam and Clothianidin at the insect nAChR.
Experimental Protocols
Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
This protocol is adapted for the extraction of Thiamethoxam and Clothianidin from plant matrices with high chlorophyll content.
Materials:
-
Homogenized plant sample (5 g)
-
15 mL centrifuge tubes
-
Acetonitrile with 1% formic acid (10 mL)
-
QuEChERS extraction salts (e.g., MgSO₄, NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing PSA (primary secondary amine), GCB (graphitized carbon black), and MgSO₄
-
Centrifuge
-
0.45 µm membrane filter
Procedure:
-
Weigh 5 g of the homogenized plant sample into a 15 mL centrifuge tube.
-
Add 10 mL of 1% formic acid in acetonitrile to the tube.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts, shake, and centrifuge for 5 minutes at 4500 rpm.
-
Transfer 8 mL of the supernatant (extract) into a d-SPE tube containing PSA/GCB/MgSO₄ for sample cleanup, which is particularly important for samples with high chlorophyll content.
-
Shake the d-SPE tube for 1 minute and then centrifuge at 4500 rpm for 10 minutes.
-
Filter the resulting eluent through a 0.45 µm membrane filter.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A suitable C18 column.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Thiamethoxam: m/z 292.0 → 211.0 (quantifier) and 292.0 → 181.0 (qualifier).
-
Clothianidin: m/z 250.0 → 169.0 (quantifier) and 250.0 → 132.1 (qualifier).
-
This compound (Internal Standard): Monitor the corresponding M+3 mass shift.
-
Internal Standard:
-
This compound is used as an internal standard to ensure accuracy and precision in quantification by accounting for matrix effects and variations in instrument response. It is added to the sample prior to extraction.
Caption: Experimental workflow for the analysis of Thiamethoxam and Clothianidin.
Conclusion
Thiamethoxam and its metabolite Clothianidin are effective neonicotinoid insecticides with a shared mechanism of action. However, their differing physicochemical properties, such as water solubility and lipophilicity, can lead to variations in their environmental mobility, persistence, and toxicity to both target and non-target organisms. The analytical methods presented, utilizing QuEChERS extraction and LC-MS/MS with this compound as an internal standard, provide a robust and reliable approach for the accurate quantification of these compounds in various matrices. This comparative guide serves as a valuable resource for researchers and professionals involved in the study and analysis of these widely used insecticides.
References
Performance Characteristics of Thiamethoxam Analysis with and without an Internal Standard
The quantification of the neonicotinoid insecticide Thiamethoxam in various matrices is crucial for ensuring food safety and environmental monitoring.[1] The use of an isotopically labeled internal standard, such as Thiamethoxam-d3, is a common practice in analytical chemistry to improve the accuracy and precision of quantitative analysis, particularly in complex sample matrices. This guide compares the performance of analytical methods for Thiamethoxam with and without the use of an internal standard, providing supporting data from various studies.
Linearity and Range of Detection
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A wide linear range is desirable as it allows for the quantification of the analyte over a broad range of concentrations without the need for sample dilution. The use of an internal standard like this compound can help to correct for variations in sample preparation and instrument response, often leading to improved linearity and a wider dynamic range.
| Matrix | Analytical Method | Internal Standard | Linearity Range | Correlation Coefficient (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Tomato | HPLC-UV | None | 0.05 - 10.0 µg/g | 0.999 | 1.3 x 10⁻¹⁰ g | 0.01 mg/kg | [2] |
| Formulations | RP-HPLC | None | 4 - 64 µg/mL | 0.999 | 0.119 µg/mL | 0.399 µg/mL | [3][4] |
| Mushroom (Fresh & Processed) | LC-MS/MS | Not Specified | 0.01 - 0.1 µg/mL | 0.998 | 0.003 µg/g | 0.01 µg/g | [5] |
| Fruits & Vegetables | HPLC-DAD | Not Specified | 0 - 60 µg/mL | >0.99 | Not Specified | Not Specified | |
| Dust Trap | LC-MS/MS | Not Specified | Not Specified | Not Specified | Not Specified | 1 ng/trap (0.008 ng/mL) | |
| Rice | LC-MS/MS | Not Specified | Not Specified | ≥ 0.9901 | 0.0025 mg/kg | 0.005 mg/kg | |
| Wheat & Soil | LC-MS/MS | Not Specified | Not Specified | Not Specified | Not Specified | 0.01 mg/kg | |
| Passion Fruit | LC-MS/MS | Triphenyl phosphate | Proportional | Not Specified | 0.001 mg/kg | 0.01 - 0.02 mg/kg | |
| Citrus & Soil | LC-MS/MS | Not Specified | Not Specified | Not Specified | 0.0001–0.0002 mg kg⁻¹ | 0.002 mg kg⁻¹ (Thiamethoxam), 0.001 mg kg⁻¹ (Metabolites) | |
| Tomato | HPLC-DAD | None | 1 - 100 mg/kg | Not Specified | Evaluated at S/N 3:1 | Lowest spiking level with 70-120% recovery | |
| Honey | HPLC-DAD | Not Specified | LOQ - 100.0 µg/kg | Not Specified | Not Specified | < MRL | |
| Bee Pollen | UHPLC-MS/MS | This compound | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
A typical workflow for the analysis of Thiamethoxam using an internal standard like this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
The sample preparation method aims to extract Thiamethoxam and the internal standard from the matrix and remove potential interferences. A common technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Extraction : A homogenized sample is weighed into a centrifuge tube. Acetonitrile is added as the extraction solvent, along with buffering salts (e.g., magnesium sulfate, sodium chloride). The tube is shaken vigorously to ensure thorough extraction.
-
Internal Standard Spiking : A known amount of this compound solution is added to the sample at the beginning of the extraction process to compensate for any analyte loss during sample preparation and analysis.
-
Cleanup : After centrifugation, an aliquot of the supernatant is transferred to a dispersive solid-phase extraction (d-SPE) tube containing sorbents like primary secondary amine (PSA) to remove interfering matrix components. The tube is vortexed and centrifuged.
-
Final Extract : The resulting supernatant is filtered and transferred to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation : The sample extract is injected into a liquid chromatograph. A C18 column is commonly used to separate Thiamethoxam and this compound from other components in the extract. A mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid is used to elute the analytes.
-
Mass Spectrometric Detection : The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Thiamethoxam and this compound are monitored for selective and sensitive quantification. The ratio of the peak area of Thiamethoxam to that of this compound is used to calculate the concentration of Thiamethoxam in the sample.
Workflow for Thiamethoxam Analysis using an Internal Standard
Caption: General workflow for Thiamethoxam analysis.
References
A Comparative Guide to the Limit of Detection and Quantification for Thiamethoxam Analysis
This guide provides a comparative analysis of analytical methods for the detection and quantification of Thiamethoxam, a widely used neonicotinoid insecticide. It focuses on the performance of methods utilizing Thiamethoxam-d3 as an internal standard, a common practice in highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), and compares it with alternative methods. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the achievable limits of detection (LOD) and quantification (LOQ) for Thiamethoxam in various matrices.
Quantitative Data Summary
The following table summarizes the reported LOD and LOQ values for Thiamethoxam using different analytical methodologies. The use of an isotopic internal standard like this compound, particularly with LC-MS/MS, generally allows for lower detection and quantification limits due to improved accuracy and precision by correcting for matrix effects and variations in sample processing.
| Analytical Method | Matrix | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS | Button Mushroom (fresh and processed) | Not Specified | 0.003 µg/g | 0.01 µg/g[1] |
| LC-MS/MS | Citrus (whole, peel, pulp) and Soil | Not Specified | 0.0001-0.0002 mg/kg | 0.002 mg/kg (Thiamethoxam) 0.001 mg/kg (Clothianidin metabolite)[2] |
| LC/MS | Soil | Not Specified | 0.063 ng | 1 ppb[3] |
| LC-MS/MS | Rice (leaves, grain, straw, etc.) | Not Specified | 0.0025 mg/kg | 0.005 mg/kg[4] |
| LC-MS/MS | Wheat (leaves, grain, straw) and Soil | Not Specified | - | 0.01 mg/kg[5] |
| RP-HPLC-UV | Pharmaceutical Formulation | None | 0.119 µg/mL | 0.399 µg/mL |
| HPLC-UV | Tomato | None | 1.3 x 10⁻¹⁰ g | 0.01 mg/kg |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are the experimental protocols for the key methods cited in this guide.
LC-MS/MS Method for Thiamethoxam in Button Mushroom
This method demonstrates the application of a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis.
-
Sample Preparation (Modified QuEChERS):
-
Homogenize mushroom samples.
-
Spike samples with a standard solution of Thiamethoxam at concentrations ranging from 0.01 to 0.1 µg/mL.
-
Extract the spiked samples and perform a cleanup procedure.
-
-
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Validation Parameters:
-
Linearity: A calibration curve was established with a correlation coefficient (R²) of 0.998.
-
Recovery: Mean recoveries ranged from 89.30% to 116.37% across different mushroom matrices (fresh, brined, and dried).
-
Precision: Relative standard deviation (RSD) values were between 3.38% and 9.97%.
-
RP-HPLC-UV Method for Thiamethoxam
This method provides an alternative to mass spectrometry-based detection, suitable for quality control of pharmaceutical formulations.
-
Sample Preparation:
-
Prepare a stock solution of Thiamethoxam by dissolving 50 mg of the standard drug in 50 mL of HPLC grade Millipore water to achieve a concentration of 1 mg/mL.
-
Prepare standard solutions with concentrations ranging from 10 to 50 µg/mL by diluting the stock solution with HPLC grade Millipore water.
-
-
Instrumentation:
-
HPLC System: Shimadzu LC2030 C with an autosampler.
-
Column: Luna C8 (5µ, 250mm x 4.6mm).
-
Mobile Phase: Methanol and Millipore water (60:40 v/v).
-
Flow Rate: 0.6 ml/min.
-
Detector: UV Detector at 254nm.
-
Column Temperature: 25°C.
-
-
Validation Parameters:
-
Linearity: The method was linear in the concentration range of 4 - 64 µg/ml with a correlation coefficient (R²) of 0.999.
-
LOD and LOQ Calculation: LOD and LOQ were calculated using the formulas LOD = 3.3 × (Standard Deviation of the response / Slope of the calibration curve) and LOQ = 10 × (Standard Deviation of the response / Slope of the calibration curve).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the determination of LOD and LOQ for Thiamethoxam using an internal standard like this compound.
Caption: Workflow for LOD and LOQ Determination of Thiamethoxam.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Determination of the residue dynamics and dietary risk of thiamethoxam and its metabolite clothianidin in citrus and soil by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Guide to HPLC and GC Methods for Thiamethoxam Analysis Using Thiamethoxam-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of Thiamethoxam, a broad-spectrum neonicotinoid insecticide. The use of its deuterated analog, Thiamethoxam-d3, as an internal standard is incorporated to ensure high accuracy and precision. This document outlines detailed experimental protocols and presents a side-by-side view of performance data to aid in selecting the most suitable analytical method for your research needs.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key performance parameters for validated HPLC and GC methods for the determination of Thiamethoxam. Data has been compiled from various studies to provide a comprehensive overview.
| Parameter | HPLC Method | GC Method |
| Instrumentation | HPLC with Diode Array Detector (DAD) or Mass Spectrometry (MS/MS) | Gas Chromatograph with Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometry (MS) |
| Internal Standard | This compound | This compound (inferred for high precision, though other internal standards are also used) |
| Linearity (R²) | >0.99[1][2] | ≥0.990[3] |
| Limit of Detection (LOD) | 0.119 µg/mL (UV), 1.01 µg/mL (DAD), 0.1 µg/mL (MS/MS) | 0.15 to 5.5 µg/L |
| Limit of Quantification (LOQ) | 0.399 µg/mL (UV), 0.05 mg/kg, 3.06 µg/mL (DAD), 0.3 µg/mL (MS/MS) | 5.5 to 18.2 µg/L |
| Recovery (%) | 82-97%, 79.64-89.30%, 83-85% | 72-90% |
| Precision (RSD %) | <7.5% | <9% |
| Analysis Time | ~2.6 - 10.2 minutes | ~18.3 minutes |
Experimental Protocols
Detailed methodologies for representative HPLC and GC analyses are provided below. These protocols are based on established and validated methods found in the scientific literature.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of Thiamethoxam in various matrices.
1. Sample Preparation:
-
Accurately weigh the sample and extract Thiamethoxam using a suitable solvent such as acetonitrile.
-
Fortify the sample with a known concentration of this compound internal standard solution.
-
Perform a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Instrument: Agilent 1100 series HPLC system or equivalent, equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm × 4.6 mm I.D., 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water (e.g., 25:75 v/v). Isocratic elution is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Quantify Thiamethoxam by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of Thiamethoxam and a constant concentration of the internal standard.
Gas Chromatography (GC) with Flame Ionization Detector (FID)
This method is applicable for the analysis of thermally stable and volatile compounds like Thiamethoxam.
1. Sample Preparation:
-
Extract Thiamethoxam from the sample using an appropriate organic solvent (e.g., acetone).
-
Add a known amount of this compound as an internal standard.
-
A derivatization step may be necessary to improve the volatility and thermal stability of Thiamethoxam for GC analysis, though direct analysis is also possible.
-
Concentrate the extract to a suitable volume before injection.
2. Chromatographic Conditions:
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: Fused silica capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm internal diameter, 0.5 µm film thickness).
-
Injector Temperature: 260 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Start at 60°C, hold for 1 min, ramp to 170°C at 20°C/min, then to 200°C at 3°C/min, and finally to 300°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Hydrogen or Helium at a constant flow.
-
Injection Mode: Split injection.
3. Data Analysis:
-
The quantification is based on the ratio of the peak area of Thiamethoxam to the peak area of the internal standard (this compound). A calibration curve is constructed by plotting this ratio against the concentration of Thiamethoxam standards.
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of HPLC and GC methods for Thiamethoxam analysis.
Caption: Cross-validation workflow for HPLC and GC analysis of Thiamethoxam.
References
Performance Showdown: Thiamethoxam-d3 Analysis Across Mass Spectrometry Platforms
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of Thiamethoxam, a widely used neonicotinoid insecticide, and its deuterated internal standard, Thiamethoxam-d3, is critical in environmental monitoring, food safety, and pharmacokinetic studies. The choice of mass spectrometer plays a pivotal role in achieving the desired sensitivity, selectivity, and accuracy. This guide provides a comprehensive comparison of the performance of three common mass spectrometry platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—for the analysis of this compound.
At a Glance: Performance Comparison
The following table summarizes the key performance characteristics of each mass spectrometer type for the analysis of this compound, based on established principles and data from the analysis of similar small molecules.
| Performance Metric | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Primary Application | Targeted Quantification | Targeted & Non-targeted Screening | Targeted & Non-targeted Screening, Structural Elucidation |
| Sensitivity | Excellent (sub-ppb levels achievable)[1] | Very Good | Excellent |
| Linearity | Excellent (typically >0.99)[2] | Good | Excellent |
| Mass Accuracy | Low | High (<5 ppm) | Very High (<2 ppm) |
| Mass Resolution | Low | Moderate to High | Very High |
| Selectivity | High (in MRM mode) | High | Very High |
| Qualitative Capability | Limited | Good (accurate mass MS/MS) | Excellent (high-resolution MS/MS) |
| This compound Use | Internal Standard for Quantification | Internal Standard for Quantification | Internal Standard for Quantification |
Deep Dive: Quantitative Performance Data
The following tables present typical quantitative performance data for the analysis of Thiamethoxam using LC-MS/MS with different mass spectrometers. This compound is employed as an internal standard to correct for matrix effects and variations in instrument response.[3][4]
Table 1: Triple Quadrupole (LC-MS/MS)
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.998 | [2] |
| Limit of Detection (LOD) | 0.003 µg/g | |
| Limit of Quantification (LOQ) | 0.01 µg/g | |
| Recovery | 89.30 - 116.37% | |
| Relative Standard Deviation (RSD) | < 10% |
Table 2: High-Resolution Mass Spectrometry (Q-TOF & Orbitrap)
While direct side-by-side comparisons for Thiamethoxam are limited, performance data for pesticide analysis on these platforms demonstrate their capabilities.
| Parameter | Q-TOF | Orbitrap | Reference |
| Linearity (R²) | > 0.99 | > 0.99 | |
| Limit of Quantification (LOQ) | 1.0–2.9 µg/kg | Down to 0.001 mg/kg | |
| Mass Accuracy | < 5 ppm | < 2 ppm | |
| Recovery | 73–92% | 70-120% (general pesticides) | |
| Relative Standard Deviation (RSD) | < 15% | < 20% (general pesticides) |
Experimental Corner: Protocols and Methodologies
A robust analytical method is fundamental to reliable data. The following is a generalized, comprehensive experimental protocol for the analysis of Thiamethoxam and this compound using LC-MS/MS.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.
-
Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, soil, water)
-
Extraction:
-
Place the homogenized sample in a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the internal standard solution (this compound) at a known concentration.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a 2 mL microcentrifuge tube containing a d-SPE mixture (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract:
-
Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 30 - 40 °C.
Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Triple Quadrupole (QqQ) Specifics:
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Thiamethoxam: Precursor ion m/z 292.0 -> Product ions (e.g., m/z 211.0, 181.0).
-
This compound: Precursor ion m/z 295.0 -> Product ions (e.g., m/z 214.0, 184.0).
-
-
-
Q-TOF and Orbitrap Specifics:
-
Scan Mode: Full scan with data-dependent MS/MS (ddMS2) or targeted MS/MS.
-
Mass Range: m/z 50 - 500.
-
Resolution:
-
Q-TOF: >10,000 FWHM.
-
Orbitrap: >70,000 FWHM.
-
-
Collision Energy: Optimized for fragmentation of Thiamethoxam and this compound.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship in selecting a mass spectrometer for this compound analysis.
Caption: General experimental workflow for this compound analysis.
Caption: Decision tree for mass spectrometer selection.
Conclusion
The choice of mass spectrometer for the analysis of this compound is contingent on the specific research question. For routine targeted quantification requiring high sensitivity and robustness, the Triple Quadrupole mass spectrometer remains the workhorse. For applications demanding a balance between quantification and the ability to screen for other compounds, the Q-TOF provides a versatile solution with its accurate mass capabilities. When the highest levels of confidence in identification, structural elucidation, and high-resolution quantification are paramount, the Orbitrap stands out as the superior choice, offering unparalleled mass accuracy and resolution. The use of this compound as an internal standard is crucial across all platforms to ensure data accuracy and precision by compensating for matrix-induced signal variations.
References
Safety Operating Guide
Proper Disposal of Thiamethoxam-d3: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Thiamethoxam-d3 must adhere to strict disposal procedures to ensure personnel safety and environmental protection. This compound is a deuterated analog of a broad-spectrum systemic insecticide and carries significant health and environmental hazards. This guide provides essential, step-by-step instructions for its proper disposal in a laboratory setting.
Hazard Profile and Safety Summary
This compound is classified as hazardous. It is harmful if swallowed or inhaled and is suspected of damaging fertility or the unborn child.[1] Critically, it is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it must not be disposed of with household garbage or allowed to enter sewage systems.[1][2] Adherence to official regulations for chemical waste disposal is mandatory.
Quantitative Hazard and Regulatory Data
For quick reference, the following table summarizes key quantitative and classification data for this compound.
| Parameter | Value | Reference |
| GHS Hazard Statements | H302+H332 (Harmful if swallowed or if inhaled), H361 (Suspected of damaging fertility or the unborn child), H400 (Very toxic to aquatic life), H410 (Very toxic to aquatic life with long lasting effects) | |
| Signal Word | Warning | |
| UN Number | UN3077 | |
| Proper Shipping Name | Environmentally hazardous substance, solid, n.o.s. (this compound) | |
| Transport Hazard Class | 9 (Miscellaneous hazardous materials) | |
| Packing Group | III | |
| Water Hazard Class (Germany) | WGK 3 (Extremely hazardous for water) |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling, ensure all safety precautions have been read and understood.
-
Wear appropriate PPE, including chemical-resistant gloves, a lab coat or protective clothing, and eye protection or a face shield.
-
Handle the material in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.
-
Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling this product.
2. Waste Identification and Segregation:
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible materials.
3. Waste Collection and Containerization:
-
Use a designated, leak-proof, and sealable waste container compatible with chemical waste.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
The label should also feature the appropriate GHS hazard pictograms (Health Hazard, Environment, and Exclamation Mark).
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from general laboratory traffic.
-
The storage area should be inaccessible to unauthorized personnel and separate from areas where food or drink are stored or consumed.
-
Store the waste container locked up.
5. Arranging for Disposal:
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
-
Follow all institutional and local regulatory procedures for waste pickup and documentation.
6. Spill and Decontamination Procedures:
-
In the event of a spill, immediately alert personnel in the area.
-
For minor spills, carefully clean up using absorbent materials. Avoid creating dust.
-
Collect all spill cleanup materials and place them in the designated hazardous waste container.
-
For major spills, evacuate the area and contact your institution's emergency response team.
-
Prevent any spilled material from entering drains or water courses.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
References
Essential Safety and Operational Guidance for Handling Thiamethoxam-d3
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Thiamethoxam-d3. The following procedural guidance is designed to ensure safe operational use and proper disposal, fostering a secure laboratory environment.
Hazard and Safety Data Summary
This compound is a deuterated analog of the neonicotinoid insecticide Thiamethoxam. It is classified with specific health and environmental hazards that necessitate careful handling.[1][2]
| Hazard Classification | GHS Code | Description | Citations |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [1][2] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled. | [1] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child. | |
| Hazardous to the Aquatic Environment (Acute) | H400 | Very toxic to aquatic life. | |
| Hazardous to the Aquatic Environment (Chronic) | H410 | Very toxic to aquatic life with long lasting effects. | |
| Flammable Solid | H228 | Flammable solid. |
Personal Protective Equipment (PPE) Protocol
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
Core PPE Requirements:
-
Gloves: Impervious, chemical-resistant gloves (e.g., nitrile, butyl) must be worn at all times. Avoid using cotton or leather gloves.
-
Protective Clothing: A lab coat, long-sleeved shirt, and long pants are required to prevent skin contact. For larger quantities or potential for splashing, chemical-resistant coveralls are recommended.
-
Eye and Face Protection: Safety goggles or a face shield should be worn to protect against dust, splashes, and vapors.
Respiratory Protection:
-
Work in a well-ventilated area or use a chemical fume hood to minimize inhalation.
-
If engineering controls are insufficient or in case of spills, a respirator suitable for protection from pesticide dusts and mists is necessary.
Experimental Workflow: Safe Handling and Disposal of this compound
The following diagram outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Detailed Methodologies
Handling and Use:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure a well-ventilated area, preferably a chemical fume hood, is operational. Don all required personal protective equipment, including gloves, eye protection, and a lab coat.
-
Weighing and Solution Preparation: Handle this compound as a solid, taking care to avoid creating dust. Use a dedicated, clean workspace for weighing. Prepare solutions within the fume hood.
-
Experimentation: Conduct all experimental procedures within the designated well-ventilated area to minimize inhalation risk. Avoid direct contact with the substance.
-
Post-Experiment: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound.
Spill Management:
-
Evacuate: In the event of a spill, evacuate non-essential personnel from the immediate area.
-
Control: If safe to do so, prevent further spread of the spill. For solid spills, avoid creating dust clouds.
-
Cleanup: Use a clean shovel or other appropriate tools to carefully place the spilled material into a compatible, labeled disposal container. Cover powder spills with a plastic sheet to minimize spreading.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to the appropriate safety personnel.
Disposal Plan:
-
Waste Segregation: Do not dispose of this compound with household garbage or down the sewage system. Segregate waste into clearly labeled containers for solid and liquid chemical waste.
-
Container Disposal: Empty containers must be disposed of according to official regulations and should not be reused for any purpose.
-
Excess Material: If you have leftover diluted pesticide, try to use it for its intended purpose if possible.
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
